PB038
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C98H149FN12O36 |
|---|---|
分子量 |
2090.3 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C98H149FN12O36/c1-5-98(133)68-52-74-86-66(54-111(74)94(129)67(68)60-146-95(98)130)84-70(20-19-65-62(4)69(99)53-73(105-86)83(65)84)107-97(132)147-59-63-15-17-64(18-16-63)103-91(126)72(13-11-25-102-96(100)131)106-93(128)85(61(2)3)108-92(127)71(104-80(119)14-7-6-10-26-110-81(120)21-22-82(110)121)12-8-9-24-101-79(118)23-28-134-30-32-136-34-36-138-38-40-140-42-44-142-46-48-144-50-51-145-49-47-143-45-43-141-41-39-139-37-35-137-33-31-135-29-27-109(55-75(114)87(122)89(124)77(116)57-112)56-76(115)88(123)90(125)78(117)58-113/h15-18,21-22,52-53,61,70-72,75-78,85,87-90,112-117,122-125,133H,5-14,19-20,23-51,54-60H2,1-4H3,(H,101,118)(H,103,126)(H,104,119)(H,106,128)(H,107,132)(H,108,127)(H3,100,102,131)/t70-,71-,72-,75-,76-,77+,78+,85-,87+,88+,89+,90+,98-/m0/s1 |
InChI 键 |
OTUJBZVAEYMCPZ-XMIVBUCPSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)CCCCCN8C(=O)C=CC8=O)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CC(C(C(C(CO)O)O)O)O)CC(C(C(C(CO)O)O)O)O)NC(=O)CCCCCN8C(=O)C=CC8=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the PB038 Drug-Linker Conjugate Core for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The design of the linker, which connects the antibody to the payload, is a critical determinant of an ADC's efficacy and safety profile. This technical guide provides a comprehensive overview of the PB038 drug-linker conjugate, a novel platform for the development of next-generation ADCs. This compound features a hydrophilic polyethylene glycol (PEG) unit and a cleavable linker attached to the potent topoisomerase I inhibitor, Exatecan. This design aims to enhance the therapeutic window by improving pharmacokinetics, enabling higher drug-to-antibody ratios (DAR), and ensuring controlled payload release at the tumor site.
Core Components of the this compound Drug-Linker
The this compound drug-linker system is comprised of three key components: the cytotoxic payload (Exatecan), a hydrophilic PEG spacer, and a cleavable linker.
1. Cytotoxic Payload: Exatecan
Exatecan is a highly potent, semi-synthetic derivative of camptothecin, a natural product that inhibits topoisomerase I.[1] This enzyme is crucial for relieving DNA torsional stress during replication and transcription.[2] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan induces DNA strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[1][2] Exatecan is reported to be more potent than SN-38, the active metabolite of irinotecan.[1]
2. Hydrophilic Spacer: Polyethylene Glycol (PEG)
A significant challenge in ADC development is the inherent hydrophobicity of many potent payloads, including Exatecan, which can lead to aggregation, accelerated plasma clearance, and reduced efficacy.[2][3] The this compound linker incorporates a polyethylene glycol (PEG) spacer to counteract this hydrophobicity.[4] This hydrophilic unit improves the solubility and pharmacokinetic profile of the ADC, allowing for higher drug-to-antibody ratios (DAR) without significant aggregation.[5][6]
3. Cleavable Linker
The linker component of this compound is designed to be stable in systemic circulation to prevent premature drug release and associated off-target toxicity.[7] Upon internalization into the target cancer cell, the linker is cleaved, releasing the active Exatecan payload. While the precise cleavage mechanism of this compound is not publicly disclosed, cleavable linkers commonly employed in ADCs include those sensitive to the acidic environment of lysosomes or specific enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[3]
Quantitative Data Summary
Due to the limited availability of public data specifically for a drug-linker designated "this compound," the following tables summarize quantitative data from studies on highly analogous Exatecan-PEG and Exatecan-polysarcosine (a similarly hydrophilic polymer) ADCs. This data provides a strong indication of the expected performance of ADCs developed using the this compound technology.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs
| ADC Construct | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Tra-Exa-PSAR10 | BT-474 | HER2+ | 3.1 | [8] |
| Tra-Exa-PSAR10 | NCI-N87 | HER2+ | 1.9 | [8] |
| Tra-Exa-PSAR10 | JIMT-1 | HER2+ | 15.2 | [8] |
| Tra-Exa-PSAR10 | MCF-7 | HER2- | >1000 | [8] |
| Trastuzumab-PEG24-Exatecan (DAR8) | SKBR-3 | HER2+ | 0.8 | [5] |
| Trastuzumab-PEG24-Exatecan (DAR8) | HCC-78 | HER2+ | 1.2 | [5] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| ADC Construct | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| PEG40kDa-Exatecan | MX-1 (BRCA1-deficient) | 10 µmol/kg, single dose | Complete suppression for >40 days | [9][10] |
| Tra-Exa-PSAR10 | BT-474 (HER2+) | 10 mg/kg, single dose | Complete and prolonged remission | [11] |
| Tra-Exa-PSAR10 | NCI-N87 (HER2+) | 1 mg/kg, single dose | Significant tumor growth delay | [11] |
| Trastuzumab-PEG24-Exatecan (DAR8) | NCI-N87 (HER2+) | 3 mg/kg, single dose | Superior efficacy compared to Enhertu | [5] |
Table 3: Pharmacokinetic Parameters of Exatecan-Based Conjugates
| Conjugate | Species | Half-life (t½) | Key Findings | Reference |
| PEG40kDa-Exatecan (releasable) | Mouse | Apparent circulating t½: ~12 hours | Composite of renal elimination (~18h) and Exatecan release (~40h) | [9][12] |
| Tra-Exa-PSAR10 | Rat | ~120 hours | Antibody-like pharmacokinetic profile | [8] |
| Trastuzumab-PEG24-Exatecan (DAR8) | Mouse | ~100 hours | Antibody-like pharmacokinetic properties, even at high DAR | [5] |
Experimental Protocols
The following are representative protocols for the synthesis, characterization, and evaluation of Exatecan-based ADCs, based on established methodologies in the field.
Protocol 1: Synthesis of Exatecan-Linker
The synthesis of a drug-linker like this compound involves a multi-step process. A representative synthesis for a PEGylated, cleavable Exatecan linker is outlined below.
-
Peptide Synthesis: If a peptide-based cleavable linker is used (e.g., Val-Cit), it is synthesized using standard solid-phase or solution-phase peptide synthesis methods.[2]
-
PEGylation: The hydrophilic PEG spacer is introduced by reacting a PEG derivative with a functional group on the peptide or another part of the linker.
-
Activation: The linker is activated to enable conjugation to Exatecan. This may involve the introduction of an activated ester or other reactive group.
-
Conjugation to Exatecan: The activated linker is reacted with the primary amine of Exatecan in an appropriate solvent, often in the presence of a coupling agent.[2]
-
Purification: The final drug-linker construct is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterization: The identity and purity of the drug-linker are confirmed by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Protocol 2: Antibody-Drug Conjugation (Thiol-Maleimide Chemistry)
This protocol describes a common method for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody via cysteine residues.
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups. This is typically achieved by incubating the antibody with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS) at 37°C for 1-2 hours.[2]
-
Drug-Linker Addition: The maleimide-functionalized Exatecan-linker is added to the reduced antibody solution. The reaction is often performed in a buffer containing an organic co-solvent like DMSO to aid in the solubility of the drug-linker. The molar ratio of drug-linker to antibody is adjusted to achieve the desired DAR.
-
Incubation: The reaction mixture is incubated, typically at 4°C, for 1-2 hours or overnight to allow for the formation of a stable thioether bond between the linker and the antibody.[2]
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and other small molecules. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.[13]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength of the payload), and knowing the extinction coefficients of the antibody and the drug, the average DAR can be calculated using the Beer-Lambert law.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of the hydrophobic payload increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs can be resolved. The weighted average DAR is calculated from the peak areas of the different species.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more precise determination, the ADC can be analyzed by LC-MS. The antibody is typically reduced to separate the light and heavy chains, and the mass of each chain with different numbers of conjugated drugs is determined. The DAR is then calculated from the relative abundance of each species.[15]
Protocol 4: In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the potency (IC50) of the ADC on cancer cell lines.
-
Cell Seeding: Target (antigen-positive) and non-target (antigen-negative) cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[2]
-
ADC Treatment: The cells are treated with serial dilutions of the Exatecan-ADC, a non-targeting control ADC, and free Exatecan. Wells with untreated cells serve as a control.
-
Incubation: The plates are incubated for a period of 72-96 hours at 37°C in a humidified incubator.[6]
-
Cell Viability Measurement: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Viable cells metabolize the MTT into a colored formazan product.[2]
-
Data Analysis: The absorbance is measured using a plate reader, and the percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by fitting the data to a dose-response curve.[6]
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of an Exatecan-ADC in a mouse model.
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with a human cancer cell line that expresses the target antigen.[6]
-
Tumor Growth and Randomization: The tumors are allowed to grow to a specified size, and the mice are then randomized into treatment and control groups.
-
ADC Administration: The mice are treated with the Exatecan-ADC, a control ADC, and a vehicle control, typically via intravenous injection. The dosing schedule can be a single dose or multiple doses.[6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the ADC. At the end of the study, tumors may be excised for further analysis.[6]
Visualizations
Signaling Pathway: Topoisomerase I Inhibition by Exatecan
Caption: Mechanism of Topoisomerase I inhibition by Exatecan, leading to apoptosis.
Experimental Workflow: ADC Development and Evaluation
Caption: General experimental workflow for the development and evaluation of a this compound-based ADC.
Logical Relationship: Key Attributes of this compound for Enhanced Therapeutic Index
Caption: Logical relationship of this compound components and their contribution to an enhanced therapeutic index.
References
- 1. karger.com [karger.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
An In-depth Technical Guide to PB038 Linker Technology for Exatecan Payload Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The linker, which connects the antibody to the payload, is a critical determinant of an ADC's efficacy and safety profile. This technical guide provides a comprehensive overview of the PB038 linker technology, a sophisticated system designed for the stable conjugation and efficient intracellular delivery of the potent topoisomerase I inhibitor, Exatecan. We will delve into the core components of the this compound linker, its mechanism of action, relevant experimental protocols, and the downstream signaling pathways activated by the Exatecan payload.
Introduction to this compound Linker Technology and Exatecan
The this compound linker is a state-of-the-art drug-linker designed for the development of next-generation ADCs. It incorporates a polyethylene glycol (PEG) unit, a cleavable dipeptide sequence, and a self-immolative spacer to ensure stability in circulation and controlled release of the Exatecan payload within the target cancer cell.
Exatecan , a derivative of camptothecin, is a highly potent topoisomerase I inhibitor. Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, which leads to DNA single-strand breaks that are converted into double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[1] The high potency of Exatecan makes it an attractive payload for ADCs, but also necessitates a linker technology that minimizes off-target toxicity.
Core Components and Mechanism of the this compound Linker
The this compound drug-linker is a sophisticated construct with the following key components, as determined from its chemical structure:
-
Maleimide Group: This functional group allows for covalent attachment to the monoclonal antibody via site-specific conjugation to thiol groups, typically from engineered or reduced cysteine residues.
-
Polyethylene Glycol (PEG) Unit: The PEG spacer enhances the hydrophilicity of the drug-linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC, and can accommodate hydrophobic payloads.
-
Valine-Citrulline (Val-Cit) Dipeptide Linker: This dipeptide is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are upregulated in the tumor microenvironment and within cancer cells.
-
p-Aminobenzylcarbamate (PABC) Self-Immolative Spacer: Following the enzymatic cleavage of the Val-Cit linker, the PABC spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified Exatecan payload.
-
Exatecan: The potent cytotoxic payload.
The mechanism of action of an ADC utilizing the this compound linker technology is a multi-step process, beginning with the ADC binding to its target antigen on the surface of a cancer cell and culminating in the intracellular release of Exatecan.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs utilizing linker technologies similar to this compound. This data is representative and serves to illustrate the expected performance characteristics.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 | HER2 | IgG(8)-EXA | 0.41 ± 0.05 | [2] |
| SK-BR-3 | HER2 | T-DXd (Trastuzumab deruxtecan) | Not explicitly stated, but used as a reference | [1] |
| MDA-MB-468 | HER2-negative | IgG(8)-EXA | > 30 | [2] |
Table 2: Representative Plasma Stability of ADCs with Cleavable Linkers
| ADC Construct | Linker Type | Time in Plasma | % Payload Release | Reference |
| Trastuzumab-vc-MMAE | Val-Cit | 7 days | ~25% | [3] |
| IF-ADC | Plasmin-cleavable | 7 days | Below limit of quantitation | [4] |
Experimental Protocols
Retrosynthetic Approach for the Synthesis of the this compound Drug-Linker
While the exact synthesis protocol for this compound is proprietary, a plausible retrosynthetic analysis based on its structure is presented below. This would involve the synthesis of the maleimide-PEG-Val-Cit-PABC moiety and its subsequent conjugation to Exatecan.
Disclaimer: The following is a hypothetical synthetic scheme based on established chemical principles and is for illustrative purposes only.
-
Synthesis of the Maleimide-PEG component: A PEG diamine can be mono-protected, and the free amine reacted with a maleimide derivative.
-
Synthesis of the Val-Cit-PABC component: L-Citrulline is reacted with p-aminobenzyl alcohol, followed by coupling with a protected L-Valine.
-
Assembly of the Linker: The Maleimide-PEG component is coupled to the Val-Cit-PABC moiety.
-
Conjugation to Exatecan: The fully assembled linker is then activated and reacted with the hydroxyl group on Exatecan to form the final this compound drug-linker.
Protocol for Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for the conjugation of a maleimide-containing drug-linker like this compound to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound drug-linker dissolved in an organic solvent (e.g., DMSO)
-
N-acetylcysteine (NAC) solution
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the mAb by adding a molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Add a 1.5 to 2.0 molar excess of the this compound solution (per target cysteine) to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a 10-fold molar excess of NAC (relative to the initial amount of this compound) to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.
-
-
Characterization:
-
Determine the protein concentration (A280) and the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Exatecan-Induced Apoptosis
Exatecan's cytotoxic effect is mediated through the induction of apoptosis following the inhibition of topoisomerase I. The resulting DNA damage triggers a cascade of signaling events leading to programmed cell death.
Caption: Signaling pathway of Exatecan-induced apoptosis.
Experimental Workflow for ADC Production and Characterization
The production of an ADC using the this compound linker technology involves a series of well-defined steps, from antibody preparation to final characterization.
Caption: Experimental workflow for ADC production.
Logical Relationship of this compound Linker Components
The components of the this compound linker are logically interconnected to ensure stability in circulation and efficient payload release at the target site.
References
The Pivotal Role of the Polyethylene Glycol (PEG) Unit in Drug Linker Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The incorporation of polyethylene glycol (PEG) units into the linker component of complex bioconjugates, such as antibody-drug conjugates (ADCs), represents a critical strategy for optimizing therapeutic performance. While specific details on a proprietary linker like "PB038" are not publicly available, the fundamental principles governing the function of its PEG unit can be thoroughly understood through the extensive body of research on PEGylated linkers in drug development. This guide elucidates the multifaceted roles of the PEG unit, focusing on its impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy. Detailed experimental protocols for characterizing these effects and graphical representations of key concepts are provided to offer a comprehensive resource for professionals in the field.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units (-CH₂−CH₂−O-).[1] In the context of drug development, particularly for ADCs, a linker connects a potent cytotoxic payload to a monoclonal antibody (mAb).[2] The properties of this linker are paramount, as they profoundly influence the overall stability, solubility, safety, and efficacy of the entire conjugate.[3][4]
The inclusion of a PEG unit within the linker structure is a strategic design choice to mitigate the challenges often posed by hydrophobic payloads and to enhance the overall pharmacological profile of the bioconjugate.[3][5] Approved ADCs such as Trodelvy and Zynlonta utilize PEG moieties within their linker technology to improve solubility and in vivo stability.[2][6]
Core Functions of the PEG Unit:
-
Enhanced Solubility and Reduced Aggregation: PEG's hydrophilic nature creates a hydration shell, significantly increasing the solubility of conjugates carrying hydrophobic drugs and preventing aggregation.[3][7]
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the molecule, which reduces renal clearance and shields it from premature uptake by the reticuloendothelial system, thereby extending its circulation half-life.[3][8]
-
Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the therapeutic molecule, potentially lowering the risk of an immune response.[7][8]
-
Enhanced Stability: By providing a protective hydrophilic cloud, PEG linkers can shield the conjugate from enzymatic degradation.[7]
Quantitative Impact of the PEG Unit
The length and architecture (linear vs. branched) of the PEG chain are critical parameters that can be fine-tuned to achieve the desired therapeutic profile.[8][9] Longer or branched PEG chains generally lead to more pronounced effects, though a balance must be struck to avoid potential steric hindrance that could impede biological activity.[8][10]
Table 1: Impact of PEG Chain Length on Conjugate Properties
| Property | Effect of Increasing PEG Length | Quantitative Example | Reference |
| Circulation Half-Life | Increases | A 10 kDa PEG chain extended half-life by 11.2-fold, whereas a 4 kDa PEG chain resulted in a 2.5-fold extension for an affibody-drug conjugate. | [10] |
| In Vitro Cytotoxicity | May Decrease | For an affibody-MMAE conjugate, a 10 kDa PEG chain reduced cytotoxicity by ~22.5-fold compared to a non-PEGylated version. A 4 kDa PEG reduced it by ~6.5-fold. | [10] |
| Hydrophilicity | Increases | ADCs with PEG8 and PEG12 linkers were significantly more hydrophilic than those with PEG0 (no PEG) linkers, as measured by Hydrophobic Interaction Chromatography (HIC). | [4][11] |
| Systemic Clearance | Decreases | ADCs with higher hydrophilicity due to PEG linkers exhibit slower plasma clearance and longer plasma exposure. | [3][11] |
| In Vivo Tolerance | Increases | In a non-targeted ADC study, mice receiving a 20 mg/kg dose of a PEG0-ADC all died by day 5, while those receiving PEG8 and PEG12 ADCs had a 100% survival rate after 28 days. | [4] |
Key Signaling Pathways and Conceptual Workflows
Visualizing the structure and functional implications of the PEG unit is essential for understanding its role. The following diagrams, rendered in DOT language, illustrate these concepts.
Diagram 1: General Structure of a PEGylated ADC Linker
Diagram 2: Mechanism of PEG-Mediated Property Enhancement
Experimental Protocols for Characterization
Evaluating the impact of the PEG unit requires a suite of analytical techniques to characterize the conjugate's properties.
Protocol 1: Characterization of Hydrophilicity and Aggregation
Objective: To assess the hydrophilicity and aggregation propensity of the PEGylated conjugate.
Methodology: Hydrophobic Interaction and Size Exclusion Chromatography (HIC & SEC)
-
Sample Preparation: Prepare the ADC samples at a concentration of 1-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
HIC Analysis:
-
Column: Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Gradient: Run a reverse salt gradient from high to low salt concentration.
-
Detection: Monitor UV absorbance at 280 nm.
-
Interpretation: More hydrophilic conjugates will elute earlier (at higher salt concentrations) than more hydrophobic ones.[11]
-
-
SEC-HPLC Analysis:
-
Column: Use a size-exclusion column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as PBS, pH 7.4.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Monitor UV absorbance at 280 nm.
-
Interpretation: The presence of high molecular weight species (eluting earlier than the main monomer peak) indicates aggregation. Quantify the percentage of monomer vs. aggregate.[11]
-
Protocol 2: In Vivo Pharmacokinetic (PK) Assessment
Objective: To determine the circulation half-life and clearance rate of the PEGylated ADC.
Methodology: Murine PK Study
-
Animal Model: Use a relevant mouse strain (e.g., Balb/c or athymic nude mice).
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 1-10 mg/kg) to a cohort of mice (n=3-5 per time point).
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).
-
Analyte Quantification:
-
Process blood to obtain plasma.
-
Quantify the concentration of the total antibody or conjugated antibody in the plasma samples using a validated ligand-binding assay (LBA), such as ELISA, or by LC-MS.[12]
-
-
Data Analysis:
-
Plot the plasma concentration versus time.
-
Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).[13]
-
Diagram 3: Experimental Workflow for ADC Characterization
Conclusion
The polyethylene glycol (PEG) unit is a cornerstone of modern drug linker design, serving as a versatile tool to overcome the inherent challenges of conjugating hydrophobic molecules to biologics.[5] By imparting hydrophilicity, the PEG moiety enhances solubility, reduces aggregation, prolongs circulation half-life, and can decrease immunogenicity.[3][8] The strategic selection of PEG chain length and architecture is crucial, as it directly influences the balance between improved pharmacokinetics and potential impacts on in vitro potency.[10][14] The experimental methodologies outlined in this guide provide a robust framework for quantifying these effects, enabling the rational design and optimization of next-generation bioconjugates. While the specific "this compound" linker remains proprietary, the principles detailed herein are universally applicable and essential for any researcher in the field of drug development.
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 14. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
PB038 for Targeted Cancer Therapy Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PB038 is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies. It comprises a polyethylene glycol (PEG) unit, a cleavable linker, and the potent topoisomerase I inhibitor, Exatecan.[1][2][3] ADCs utilizing such drug-linkers are engineered to selectively deliver cytotoxic agents to cancer cells by targeting tumor-associated antigens, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[4][5] This technical guide provides an in-depth overview of the core components of this compound, its mechanism of action, and relevant preclinical data and experimental protocols associated with Exatecan-based ADCs. While specific data for an ADC utilizing the this compound linker is limited in publicly available literature, this guide leverages extensive research on Exatecan-based ADCs to provide a comprehensive resource for researchers in the field.
Core Components of this compound-based ADCs
An ADC built with the this compound drug-linker would consist of three primary components:
-
Monoclonal Antibody (mAb): A highly specific antibody that recognizes and binds to a tumor-associated antigen on the surface of cancer cells. The choice of mAb determines the tumor type the ADC will target.
-
This compound Drug-Linker:
-
Exatecan (Payload): A potent derivative of camptothecin that inhibits topoisomerase I, a crucial enzyme for DNA replication and repair.[6][7][8] Inhibition of topoisomerase I leads to DNA strand breaks and ultimately, apoptotic cell death.[9][10] Exatecan and its derivatives are known for their high potency and ability to induce a "bystander effect," where the payload can diffuse from the target cell to kill neighboring antigen-negative cancer cells.[5][11]
-
Cleavable Linker: This component connects the Exatecan payload to the antibody. The cleavable nature of the linker is designed to ensure that the cytotoxic payload is released primarily inside the target cancer cells, following internalization of the ADC.[12][13] This targeted release mechanism is critical for minimizing off-target toxicity.
-
PEG Unit: The inclusion of a polyethylene glycol (PEG) unit can help to improve the solubility and pharmacokinetic properties of the ADC.[1][2]
-
Mechanism of Action
The therapeutic action of a this compound-based ADC follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
Signaling Pathway of Exatecan
Exatecan's cytotoxic effect is mediated through the inhibition of the Topoisomerase I (TOP1) signaling pathway, which is essential for managing DNA topology during replication and transcription.
Quantitative Data from Preclinical Studies of Exatecan-Based ADCs
The following tables summarize representative quantitative data from preclinical studies of various Exatecan-based ADCs. This data illustrates the potent anti-tumor activity of this class of compounds across different cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs
| Compound/ADC | Cancer Cell Line | Target Antigen | IC50 / GI50 | Reference |
| Exatecan | Breast Cancer Cells (mean) | - | 2.02 ng/mL | [8] |
| Exatecan | Colon Cancer Cells (mean) | - | 2.92 ng/mL | [8] |
| Exatecan | Stomach Cancer Cells (mean) | - | 1.53 ng/mL | [8] |
| Exatecan | Lung Cancer Cells (mean) | - | 0.877 ng/mL | [8] |
| Exatecan | PC-6 (human small cell lung cancer) | - | 0.186 ng/mL | [8] |
| Exatecan | PC-6/SN2-5 (SN-38 resistant) | - | 0.395 ng/mL | [8] |
| IgG(8)-EXA | SK-BR-3 (HER2+) | HER2 | ~1 nM | [14][15] |
| Tra-Exa-PSAR10 | NCI-N87 (HER2+) | HER2 | Low nM range | [11][16] |
| Legumain-cleavable TOP1i ADC | BxPC-3 (TROP2+) | TROP2 | Low nM range | [17] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| ADC | Tumor Model | Dosing | Outcome | Reference |
| Tra-Exa-PSAR10 | NCI-N87 Gastric Cancer | 1 mg/kg | Strong tumor growth inhibition, outperforming DS-8201a | [11][16] |
| IgG(8)-EXA | HER2-positive breast cancer | Not specified | Strong antitumor activity | [14][15] |
| OBI-992 | NCI-H1975 NSCLC | Not specified | Favorable anti-tumor activity compared to Dato-DXd | [18] |
Table 3: Pharmacokinetic Parameters of Exatecan-Based ADCs in Preclinical Models
| ADC | Species | Key Findings | Reference |
| IgG(8)-EXA | Not specified | Favorable pharmacokinetic profile despite high DAR | [14][15] |
| Tra-Exa-PSAR10 | Mouse | Similar pharmacokinetic profile to the unconjugated antibody | [11][16] |
| OBI-992 | Rat | Lower clearance and longer half-life compared to Dato-DXd | [18] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation of ADCs. The following sections provide methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of an Exatecan-based ADC on cancer cell lines.[19][20][21][22][23]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Exatecan-based ADC, unconjugated antibody, and free Exatecan payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Exatecan-based ADC, unconjugated antibody, and free payload in culture medium.
-
Remove the old medium from the cell plates and add the diluted compounds.
-
Include untreated cells as a control.
-
Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours for topoisomerase inhibitors).
-
-
MTT/XTT Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution to dissolve the crystals.
-
For XTT: Add the XTT reagent (and an electron coupling agent) to each well and incubate for 2-4 hours. Metabolically active cells will reduce XTT to a colored formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an Exatecan-based ADC in a mouse xenograft model.[24][25][26][27][28]
Objective: To assess the ability of the ADC to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Human cancer cell line for implantation
-
Exatecan-based ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with IACUC guidelines
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a suspension of human tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Randomization and Dosing:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer the Exatecan-based ADC, vehicle, or control antibody intravenously at the specified dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Conclusion
This compound represents a promising drug-linker for the development of next-generation ADCs for targeted cancer therapy. By leveraging the high potency of the Exatecan payload and a cleavable linker strategy, ADCs constructed with this compound have the potential for significant anti-tumor activity. The information and protocols provided in this guide, based on extensive research into Exatecan-based ADCs, offer a solid foundation for researchers to design and execute preclinical studies to evaluate novel ADC candidates. Further research focusing on ADCs specifically utilizing the this compound linker is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20240207418A1 - Linkers, drug linkers and conjugates thereof and methods of using the same - Google Patents [patents.google.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. mdpi.com [mdpi.com]
- 10. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]
- 11. mdpi.com [mdpi.com]
- 12. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro cytotoxicity assay [bio-protocol.org]
- 24. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 25. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. wuxibiology.com [wuxibiology.com]
- 28. ADC Efficacy Evaluation Service in Mouse Tumor Model - Creative Biolabs [creative-biolabs.com]
In Vitro Cytotoxicity of Exatecan-Based Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a rapidly advancing class of targeted cancer therapeutics, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2] This guide focuses on the in vitro cytotoxicity of ADCs utilizing the exatecan payload, a potent topoisomerase I inhibitor.[3][4] Exatecan-based ADCs have demonstrated significant promise in preclinical studies due to their high potency and potential to overcome resistance to other therapies.[4]
This document provides a technical overview of the methodologies used to assess the in vitro cytotoxicity of these conjugates, presents representative data for exatecan-based ADCs, and outlines the underlying mechanisms of action. While this guide centers on exatecan, it is important to note that as of this writing, specific in vitro cytotoxicity data for ADCs constructed with the commercially available PB038 drug-linker is not yet publicly available in peer-reviewed literature. This compound is a drug-linker conjugate that contains a PEG unit and a cleavable linker attached to exatecan.[5]
Mechanism of Action: Exatecan-Based ADCs
Exatecan-based ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[2] Following internalization, the ADC is trafficked to lysosomes, where the cleavable linker is processed, releasing the exatecan payload into the cytoplasm.[2] Exatecan then exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[3] This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[3]
In Vitro Cytotoxicity Data
The in vitro potency of an ADC is a critical parameter for its preclinical evaluation and is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize representative in vitro cytotoxicity data for various exatecan-based ADCs against different cancer cell lines. This data is intended to be illustrative of the potency that can be expected from this class of ADCs.
Table 1: In Vitro Cytotoxicity of Anti-HER2 Exatecan-Based ADCs [6]
| Conjugate | Target | Cell Line | HER2 Status | Drug-to-Antibody Ratio (DAR) | IC50 (nM) |
| ADC 13 | HER2 | SK-BR-3 | Positive | ~8 | 0.41 ± 0.05 |
| ADC 14 | HER2 | SK-BR-3 | Positive | ~4 | 9.36 ± 0.62 |
| ADC 15 | HER2 | SK-BR-3 | Positive | ~4 | 14.69 ± 6.57 |
| ADC 13 | HER2 | MDA-MB-468 | Negative | ~8 | > 30 |
| ADC 14 | HER2 | MDA-MB-468 | Negative | ~4 | > 30 |
| ADC 15 | HER2 | MDA-MB-468 | Negative | ~4 | > 30 |
| T-DXd (Control) | HER2 | SK-BR-3 | Positive | ~8 | 0.04 ± 0.01 |
| Free Exatecan | - | SK-BR-3 | Positive | - | 0.25 ± 0.03 |
| Free Exatecan | - | MDA-MB-468 | Negative | - | 0.12 ± 0.01 |
Table 2: In Vitro Cytotoxicity of a Polysarcosine-Linked Exatecan ADC (Tra-Exa-PSAR10) [7][8]
| Conjugate | Target | Cell Line | Cancer Type | IC50 (nM) |
| Tra-Exa-PSAR10 | HER2 | SK-BR-3 | Breast | 0.06 |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 | Gastric | 0.18 |
| Tra-Exa-PSAR10 | HER2 | JIMT-1 | Breast | 0.11 |
| Tra-Exa-PSAR10 | HER2 | KPL-4 | Breast | 0.11 |
| Tra-Exa-PSAR10 | HER2 | MCF-7 | Breast (HER2-) | > 100 |
Experimental Protocols
The assessment of in vitro cytotoxicity is a cornerstone of ADC development.[9] The following is a detailed, generalized protocol for determining the IC50 of an exatecan-based ADC using a tetrazolium-based (e.g., MTT) assay.[9][10][11]
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
1. Materials and Reagents:
-
Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-468) cancer cell lines[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[10]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Exatecan-based ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
96-well flat-bottom cell culture plates
-
Microplate reader
2. Experimental Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[12]
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a serial dilution of the exatecan-based ADC and control antibody in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the various ADC concentrations. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).
-
Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-120 hours for topoisomerase inhibitors).[12]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[11]
-
References
- 1. US20240207418A1 - Linkers, drug linkers and conjugates thereof and methods of using the same - Google Patents [patents.google.com]
- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Preclinical Investigation of PB038 and Related Exatecan-Based Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of PB038, a drug-linker conjugate composed of a PEG unit and a cleavable linker attached to the potent topoisomerase I inhibitor, exatecan. Given the limited public availability of specific preclinical data for this compound, this document leverages published data from closely related exatecan-based antibody-drug conjugates (ADCs) to illustrate the methodologies and expected outcomes in preclinical models. This guide is intended to serve as a detailed resource for professionals engaged in the research and development of next-generation targeted cancer therapies.
Introduction to this compound and Exatecan-Based ADCs
This compound is a drug-linker system designed for use in antibody-drug conjugates. It features the highly potent camptothecin analog, exatecan, as its cytotoxic payload. Exatecan exerts its anti-tumor activity by inhibiting topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition leads to DNA strand breaks and ultimately apoptotic cell death. The linker component of this compound is designed to be stable in systemic circulation and to release the exatecan payload upon internalization into target tumor cells. The inclusion of a polyethylene glycol (PEG) unit is intended to improve the hydrophilicity and pharmacokinetic properties of the resulting ADC.
The development of exatecan-based ADCs is driven by the payload's high potency and its activity against a broad range of tumor types. Preclinical evaluation of these complex biotherapeutics involves a series of in vitro and in vivo studies to characterize their efficacy, pharmacokinetics, and safety profile.
In Vitro Preclinical Evaluation
The initial assessment of an exatecan-based ADC's potential is conducted through a battery of in vitro assays designed to measure its cytotoxicity against cancer cell lines, confirm its mechanism of action, and evaluate its specificity.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potency of exatecan-based ADCs is typically determined by measuring the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for exatecan and exatecan-based ADCs from published studies.
| Cancer Type | Cell Line | Compound | IC50 (nM) | Reference |
| Gastric Cancer | NCI-N87 | Trastuzumab-Exatecan-PSAR10 ADC | ~1 | [1] |
| Ovarian Cancer | OVCAR-3 | ADCT-242 (Claudin-6 target) | ~2 | [1] |
| Breast Cancer | SK-BR-3 | IgG(8)-EXA 13 (HER2 target) | ~0.1 | [2] |
| Breast Cancer | MCF-7 | V66-exatecan | ~5 | [3] |
| Colon Cancer | COLO205 | Exatecan (free drug) | ~10 | [4] |
| Lung Cancer | HCI-H460 | Exatecan (free drug) | ~5 | [4] |
Experimental Protocols: In Vitro Assays
This assay determines the dose-dependent cytotoxic effect of an ADC on cancer cells.
-
Cell Lines: Target antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., MCF-7) cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-10,000 cells per well and allowed to adhere overnight.[5]
-
ADC Treatment: A serial dilution of the exatecan-based ADC, a non-targeting control ADC, and free exatecan are added to the cells.[6]
-
Incubation: Plates are incubated for 72 to 120 hours at 37°C and 5% CO2.[5][6]
-
Viability Assessment: Cell viability is measured using a tetrazolium-based assay (e.g., MTS or XTT) or an ATP-based assay (e.g., CellTiter-Glo®).[5][6] For MTS/XTT assays, the reagent is added and incubated for 1-4 hours before measuring absorbance.[5]
-
Data Analysis: The percentage of cell viability relative to untreated controls is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic curve.[5][6]
This assay confirms that the ADC induces cell death via apoptosis.
-
Methodology: The activity of caspases, key mediators of apoptosis, is measured using a luminescent assay such as Caspase-Glo® 3/7.[5]
-
Procedure:
-
Seed target antigen-positive cells in white-walled 96-well plates.
-
Treat cells with the ADC at concentrations around the IC50 value for 24, 48, and 72 hours.[5]
-
Add the Caspase-Glo® reagent and incubate according to the manufacturer's protocol.
-
Measure luminescence using a plate reader. An increase in luminescence indicates caspase activation and apoptosis.[5]
-
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of an Exatecan-Based ADC
Workflow for a Cell Viability Assay
In Vivo Preclinical Evaluation
In vivo studies are essential to assess the anti-tumor efficacy and safety of exatecan-based ADCs in a whole-organism context. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used.
Quantitative Data: In Vivo Efficacy
The following table presents representative data on the in vivo efficacy of exatecan-based ADCs in xenograft models. Tumor growth inhibition (TGI) and complete responses (CR) are key metrics.
| Target | Xenograft Model | ADC | Dosing Regimen (mg/kg) | Efficacy Outcome | Reference |
| HER2 | NCI-N87 Gastric | Trastuzumab-Exatecan-PSAR10 ADC | 1, single dose | Outperformed T-DXd in tumor growth inhibition. | [1] |
| HER2 | JIMT-1 Breast | IgG(8)-EXA 13 | 3, single dose | Significant tumor regression. | [2] |
| exDNA | MDA-MB-231 Breast | V66-exatecan | 4, twice weekly for 3 weeks | Potent anti-tumor activity. | [3] |
| Claudin-6 | OVCAR-3 Ovarian | ADCT-242 | 2, single dose | 6 out of 8 mice achieved a complete response. | [1] |
Experimental Protocol: Xenograft Efficacy Study
-
Animal Model: Female immunodeficient mice (e.g., SCID or NOD-SCID) are typically used.[2]
-
Tumor Implantation: Human cancer cells (e.g., 5-10 x 10^6 cells) are implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment: Mice are randomized into treatment groups and administered the ADC, vehicle control, or a comparator ADC via intravenous injection.[3]
-
Endpoints: The primary endpoint is typically tumor growth inhibition. Animal body weight is monitored as an indicator of toxicity. The study may be terminated when tumors in the control group reach a predetermined size.[7]
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated. Statistical analysis is performed to compare treatment groups.[7]
Experimental Workflow Diagram
Workflow for an In Vivo Xenograft Efficacy Study
Pharmacokinetic and Stability Analysis
Understanding the pharmacokinetic (PK) profile and stability of an ADC is crucial for predicting its behavior in humans.
Quantitative Data: Pharmacokinetics
Pharmacokinetic parameters are determined from the concentration of the ADC in plasma over time. The following table shows representative PK parameters for an exatecan-based ADC.
| ADC | Animal Model | Half-life (t1/2, hours) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| IgG(8)-EXA 13 | Mice | ~100 | - | - | [2] |
Note: Specific clearance and volume of distribution values for this particular ADC were not provided in the reference.
Experimental Protocols
-
Procedure: A single intravenous dose of the ADC is administered to mice or rats.[8] Blood samples are collected at various time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168 hours).[8] Plasma is isolated and the concentrations of the total antibody, the conjugated ADC, and the free payload are quantified using methods like ELISA and LC-MS/MS.[8]
-
Procedure: The ADC is incubated in plasma from different species (e.g., mouse, rat, human) at 37°C.[8] Aliquots are taken at different time points (e.g., 0, 24, 48, 72, 168 hours) and the amount of intact ADC is measured to determine the rate of drug deconjugation.[8]
Logical Relationship Diagram
Interplay of ADC Components on Preclinical Outcomes
Conclusion
The preclinical evaluation of this compound and related exatecan-based ADCs involves a rigorous and multi-faceted approach. In vitro assays provide initial insights into potency and mechanism of action, while in vivo xenograft models are critical for assessing anti-tumor efficacy and safety in a more complex biological system. Pharmacokinetic and stability studies are paramount for understanding the disposition of the ADC and ensuring that the cytotoxic payload is delivered effectively to the tumor. The data from representative exatecan-based ADCs demonstrate the potential of this class of therapeutics to achieve potent and durable anti-tumor responses. Further preclinical development of ADCs incorporating the this compound drug-linker will build upon these foundational studies to optimize their therapeutic index for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Harnessing exDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PB038 Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload. PB038 is a drug-linker conjugate designed for the development of ADCs. It features the potent topoisomerase I inhibitor Exatecan as its cytotoxic payload.[1][2][3][4] The linker system incorporates a polyethylene glycol (PEG) unit and a cleavable moiety, designed to ensure stability in circulation and facilitate controlled release of the payload within target cells.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the conjugation of this compound to monoclonal antibodies. The protocols are based on established methods for ADC development, including cysteine-based and lysine-based conjugation strategies.[5][6][7] Additionally, methods for the characterization of the resulting ADC are outlined to ensure quality, consistency, and efficacy.[8][9][10]
This compound Drug-Linker Characteristics
A clear understanding of the physicochemical properties of this compound is essential for successful conjugation and formulation.
| Property | Value | Reference |
| Payload | Exatecan | [1][2][3][4] |
| Linker Type | Cleavable with PEG unit | [1][2][3][4] |
| Molecular Formula | C98H149FN12O36 | [1][2][4] |
| Molecular Weight | 2090.29 g/mol | [1][2][4] |
| CAS Number | 2851058-71-2 | [1][2][3][4] |
| Appearance | Solid, Off-white to yellow | [1][2][4] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1][2][4] |
| Storage (stock solution) | -80°C for 6 months; -20°C for 1 month | [1][2][4] |
Mechanism of Action of Exatecan-Based ADCs
The therapeutic effect of a this compound-based ADC is initiated by the binding of the monoclonal antibody component to a specific antigen on the surface of a cancer cell.[6][7] This is followed by internalization of the ADC-antigen complex.[6][7] Once inside the cell, the cleavable linker is processed, releasing the Exatecan payload. Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme critical for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[5]
Figure 1. Generalized mechanism of action for a this compound-based ADC.
Experimental Protocols
The following protocols provide a framework for the conjugation of this compound to a monoclonal antibody. Optimization of reaction conditions, including the molar ratio of this compound to the antibody, may be necessary for different monoclonal antibodies.
Protocol 1: Cysteine-Based Conjugation
This method involves the site-specific conjugation of this compound to free thiol groups on the antibody, which are generated by the reduction of interchain disulfide bonds. This approach often results in a more homogeneous ADC product.[5][11]
Materials:
-
Monoclonal Antibody (mAb)
-
This compound with a maleimide reactive group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, with EDTA)[12]
-
Quenching Reagent (e.g., N-acetylcysteine)[5]
-
Purification system (e.g., Size-Exclusion Chromatography (SEC))[5][13]
Procedure:
-
Antibody Preparation:
-
Antibody Reduction:
-
Conjugation Reaction:
-
Immediately after reduction, dissolve the this compound-maleimide in a minimal amount of DMSO.[5]
-
Add a 5-10 molar excess of the dissolved this compound-maleimide to the reduced antibody solution. The final DMSO concentration should be below 10% (v/v).[5]
-
Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.[5]
-
-
Quenching:
-
Purification:
Figure 2. Workflow for cysteine-based conjugation of this compound.
Protocol 2: Lysine-Based Conjugation
This method targets the amine groups of lysine residues on the antibody surface. While technically simpler as it does not require a reduction step, it can lead to a more heterogeneous mixture of ADC species due to the abundance of lysine residues.[6][7]
Materials:
-
Monoclonal Antibody (mAb)
-
This compound with an N-hydroxysuccinimide (NHS)-ester reactive group
-
Conjugation Buffer (e.g., sodium phosphate buffer, pH 7.5-8.5)[5]
-
Quenching Solution (e.g., Tris-HCl or glycine)[5]
-
Purification system (e.g., Size-Exclusion Chromatography (SEC))[5][13]
Procedure:
-
Antibody Preparation:
-
Conjugation Reaction:
-
Dissolve the this compound-NHS ester in a small amount of DMSO.[5]
-
Add a 5-15 molar excess of the dissolved this compound-NHS ester to the antibody solution. The final DMSO concentration should be below 10% (v/v).[5]
-
Incubate at room temperature for 2-4 hours with gentle mixing, protected from light.[5]
-
-
Quenching:
-
Purification:
Characterization of this compound-ADC
Thorough characterization of the final ADC product is critical to ensure its quality and consistency.
| Parameter | Method | Purpose | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | To determine the average number of this compound molecules conjugated to each antibody. | [8][9][10] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and detect the presence of aggregates. | [5][13] |
| Antigen Binding | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen. | [16] |
| In vitro Cytotoxicity | Cell-based assays (e.g., MTS, MTT) | To evaluate the potency of the ADC in killing target cancer cells. | [5][17] |
| Stability | SEC, HIC, MS | To assess the stability of the ADC under storage and physiological conditions. | [8][9] |
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize these protocols for their specific monoclonal antibody and application. All work should be conducted in a suitable laboratory environment, following all safety precautions for handling potent cytotoxic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC毒素分子linker偶联物 | CAS 2851058-71-2 | 美国InvivoChem [invivochem.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. Facile Rebridging Conjugation Approach to Attain Monoclonal Antibody-Targeted Nanoparticles with Enhanced Antigen Binding and Payload Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Purification of clinical-grade disulfide stabilized antibody fragment variable--Pseudomonas exotoxin conjugate (dsFv-PE38) expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nanocomposix.com [nanocomposix.com]
- 15. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of PB038-Conjugated Antibodies
Disclaimer: The following application notes and protocols are designed to provide a comprehensive guide for the purification of antibody-drug conjugates (ADCs). As specific data for PB038-conjugated antibodies is not publicly available, the methodologies and representative data presented herein are based on established principles for ADC purification and data from ADCs with similar hydrophobic payloads, such as other topoisomerase I inhibitors. Researchers should optimize these protocols for their specific antibody-PB038 conjugate.
Introduction
This compound is a drug-linker that incorporates the potent topoisomerase I inhibitor Exatecan. The conjugation of this compound to a monoclonal antibody (mAb) results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as process-related impurities. These impurities include unconjugated antibody, free drug-linker, and aggregated forms of the ADC. The inherent hydrophobicity of Exatecan can increase the propensity for aggregation, making the purification process critical for obtaining a safe and efficacious therapeutic.[1]
Effective purification strategies are essential to remove these impurities and to isolate ADC species with the desired DAR profile, which is crucial for the therapeutic window of the final product. This document outlines detailed protocols for the most common and effective purification techniques for ADCs: Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEC), and Tangential Flow Filtration (TFF).
Key Purification Challenges for this compound-Conjugated Antibodies
-
Hydrophobicity-driven Aggregation: Exatecan is a hydrophobic molecule. Its conjugation to an antibody increases the overall hydrophobicity of the resulting ADC, which can lead to the formation of aggregates.[1] These aggregates can be immunogenic and must be removed.
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process typically yields a mixture of ADCs with varying numbers of this compound molecules per antibody. Purification methods are needed to narrow this distribution to the desired DAR range for optimal efficacy and safety.
-
Removal of Process-Related Impurities: Unconjugated mAb, free this compound drug-linker, and solvents used in the conjugation reaction must be effectively cleared to ensure the purity and safety of the final product.
Purification Workflow Overview
A typical purification workflow for a this compound-conjugated antibody involves a series of chromatographic and filtration steps to address the challenges mentioned above. The specific sequence of these steps may need to be optimized depending on the characteristics of the specific ADC and the level of impurities.
Data Presentation: Representative Purification Performance
The following tables summarize expected quantitative data from the purification of a this compound-like ADC. These values are representative and will vary depending on the specific antibody, conjugation conditions, and purification process parameters.
Table 1: Summary of Impurity Removal
| Purification Step | Initial Aggregate Level (%) | Final Aggregate Level (%) | Free Drug-Linker Removal (%) |
| HIC | 5-10 | < 1 | > 99 |
| IEC | 1-2 | < 0.5 | N/A |
| TFF (Diafiltration) | N/A | N/A | > 99.9 |
Table 2: Drug-to-Antibody Ratio (DAR) Distribution Analysis by HIC
| DAR Species | Pre-HIC (%) | Post-HIC (%) |
| DAR 0 (Unconjugated Ab) | 15 | < 2 |
| DAR 2 | 25 | 10 |
| DAR 4 | 40 | 75 |
| DAR 6 | 15 | 10 |
| DAR 8 | 5 | < 3 |
| Average DAR | 3.8 | 4.2 |
Table 3: Process Yield and Product Quality
| Purification Step | Step Yield (%) | Overall Yield (%) | Purity by SEC-HPLC (%) |
| TFF (Initial) | 95 | 95 | 90 |
| HIC | 85 | 81 | 98 |
| IEC | 90 | 73 | > 99 |
| TFF (Final) | 98 | 71 | > 99 |
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Separation and Aggregate Removal
HIC separates molecules based on their hydrophobicity. As the number of hydrophobic this compound molecules conjugated to the antibody increases, the ADC becomes more hydrophobic and binds more strongly to the HIC resin. This allows for the separation of different DAR species and the removal of highly hydrophobic aggregates.[2][3][4]
Materials:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Buffer A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Buffer B: 50 mM Sodium Phosphate, pH 7.0
-
Chromatography System
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CV) of Buffer A.
-
Sample Preparation: Dilute the crude or partially purified ADC with Buffer A to a final ammonium sulfate concentration of approximately 1 M. The optimal salt concentration should be determined empirically.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a recommended flow rate.
-
Washing: Wash the column with 3-5 CV of Buffer A to remove any unbound material.
-
Elution: Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. Collect fractions throughout the elution.
-
Fraction Analysis: Analyze the collected fractions by SEC-HPLC to determine aggregate content and by a suitable method (e.g., RP-HPLC or mass spectrometry) to determine the DAR of each fraction.
-
Pooling: Pool the fractions containing the desired DAR species and low aggregate levels.
-
Column Regeneration and Storage: Regenerate the column with Buffer B, followed by a sanitization step (e.g., 0.5 M NaOH) and storage in an appropriate buffer (e.g., 20% ethanol).[2]
Protocol 2: Ion Exchange Chromatography (IEC) for Charge Variant and Aggregate Removal
IEC separates molecules based on their net surface charge. The conjugation of this compound can alter the charge of the antibody, allowing for the separation of conjugated and unconjugated species, as well as charge variants of the ADC. IEC is also effective in removing aggregates.[5]
Materials:
-
Cation Exchange (CEX) or Anion Exchange (AEX) Column (choice depends on the pI of the ADC)
-
Buffer A (binding buffer): e.g., 20 mM Sodium Acetate, pH 5.0 (for CEX)
-
Buffer B (elution buffer): e.g., 20 mM Sodium Acetate, 1 M NaCl, pH 5.0 (for CEX)
-
Chromatography System
Procedure:
-
Column Equilibration: Equilibrate the IEC column with 5-10 CV of Buffer A.
-
Sample Preparation: Ensure the ADC sample is in a low-salt buffer, ideally the same as Buffer A. If necessary, perform a buffer exchange using TFF.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with 3-5 CV of Buffer A to remove unbound impurities.
-
Elution: Elute the bound ADC using a linear gradient of increasing salt concentration (from 0% to 100% Buffer B) over 10-20 CV. Collect fractions.
-
Fraction Analysis: Analyze the fractions for purity, aggregate content (SEC-HPLC), and charge variant distribution.
-
Pooling: Pool the fractions containing the purified ADC with the desired charge profile.
-
Column Regeneration and Storage: Regenerate the column with high-salt Buffer B, followed by sanitization and storage as per the manufacturer's instructions.
Protocol 3: Tangential Flow Filtration (TFF) for Buffer Exchange, Concentration, and Impurity Removal
TFF is a membrane-based technique used for concentrating the ADC, removing small molecule impurities (like free drug-linker and organic solvents), and exchanging the buffer into the final formulation.[6][7][8][9][10]
Materials:
-
TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa for a ~150 kDa ADC)
-
Diafiltration Buffer (final formulation buffer)
-
Process vessel
Procedure:
-
System Preparation: Set up the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with the diafiltration buffer.
-
Concentration (Optional): If the initial volume is large, concentrate the ADC solution to a more manageable volume by applying a transmembrane pressure (TMP) and recirculating the retentate.
-
Diafiltration (Buffer Exchange): Add the diafiltration buffer to the process vessel at the same rate as the permeate is being removed. This maintains a constant volume while exchanging the buffer. Perform 5-10 diavolumes to ensure complete buffer exchange and removal of small molecule impurities.
-
Final Concentration: After diafiltration, concentrate the ADC to the desired final concentration.
-
Product Recovery: Recover the concentrated ADC from the TFF system. A buffer flush of the system can be performed to maximize recovery.
-
Analysis: Analyze the final product for concentration, purity, aggregate levels, and residual free drug-linker.
Signaling Pathway of this compound (Exatecan)
This compound delivers the cytotoxic payload Exatecan, a topoisomerase I inhibitor, to cancer cells. Topoisomerase I is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks. When a replication fork collides with this stabilized complex, it leads to double-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 3. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 7. adcreview.com [adcreview.com]
- 8. adcreview.com [adcreview.com]
- 9. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 10. adcreview.com [adcreview.com]
Application Notes and Protocols for the Analytical Characterization of ADCs Utilizing the PB038 Drug-Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][] This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity associated with traditional chemotherapy.[1][] An ADC is composed of three primary components: a monoclonal antibody that targets a specific tumor antigen, a cytotoxic payload, and a chemical linker that connects the antibody to the payload.[][3]
The PB038 drug-linker consists of the cytotoxic agent Exatecan, a potent topoisomerase I inhibitor, connected to a cleavable linker that includes a PEG unit.[4][5] The comprehensive characterization of ADCs constructed with this compound is critical to ensure their safety, efficacy, and consistency.[1][6] Key quality attributes that must be thoroughly analyzed include the drug-to-antibody ratio (DAR), the level of aggregation and fragmentation, the concentration of unconjugated (free) payload, and the biological potency of the conjugate.[7]
This document provides detailed application notes and experimental protocols for the essential analytical methods required to characterize ADCs developed using the this compound drug-linker.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Determination of Drug-to-Antibody Ratio (DAR)
Application Note
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody.[8][9] The DAR value directly impacts the ADC's efficacy, toxicity, and pharmacokinetic profile.[9][10] An inconsistent or undesirable DAR can lead to a heterogeneous product with unpredictable clinical outcomes. Therefore, accurate measurement of both the average DAR and the distribution of different drug-loaded species is essential during development and for quality control.[11][12] Two primary methods for DAR analysis are Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).[3][12]
Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since the this compound payload is hydrophobic, each conjugated molecule increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DAR values (e.g., DAR0, DAR2, DAR4).[13][14]
Methodology:
-
System Preparation:
-
Use a biocompatible HPLC system equipped with a UV detector.[15]
-
Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with Mobile Phase A.
-
-
Mobile Phases:
-
Sample Preparation:
-
Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm (for the antibody) and a wavelength appropriate for Exatecan (if its absorbance is distinct).
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 100% A (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated mAb, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:[] Average DAR = Σ (% Peak Area of Species * DAR of Species) / Σ (% Peak Area of all Species)
-
Protocol 2: DAR Determination by Intact Mass Analysis (LC-MS)
This method provides a precise measurement of the mass of the intact ADC, allowing for the determination of the number of conjugated this compound drug-linkers.[17][18]
Methodology:
-
System Preparation:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a UPLC system.[19]
-
For lysine-conjugated ADCs, a reversed-phase column (e.g., C4) can be used. For cysteine-linked ADCs, analysis under native conditions using SEC-MS is preferred to keep the light and heavy chains associated.[20][21]
-
-
Mobile Phases (Reversed-Phase):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Dilute the this compound ADC to 0.5 mg/mL in Mobile Phase A.[19]
-
Optional: For glycosylated ADCs, deglycosylation with PNGase F can simplify the mass spectrum.
-
-
Chromatographic and MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to elute the ADC, e.g., 20-80% B over 10 minutes.
-
MS Mode: Positive ion mode, with an m/z range appropriate for the charged species of a ~150 kDa protein.
-
-
Data Analysis:
Data Presentation: DAR Analysis Summary
| Analytical Method | Parameter | Typical Result | Acceptance Criteria |
| HIC | Average DAR | 3.8 | 3.5 - 4.5 |
| % Unconjugated mAb (DAR 0) | < 5% | ≤ 5% | |
| % DAR 2 | 15% | Report | |
| % DAR 4 | 75% | Report | |
| % DAR 6 | 5% | Report | |
| LC-MS | Average DAR | 3.9 | 3.5 - 4.5 |
| Mass of Main Species (DAR 4) | 152,500 Da (example) | ± 10 Da of theoretical |
Analysis of Aggregation and Fragmentation
Application Note
Aggregation is a common degradation pathway for monoclonal antibodies and ADCs, potentially leading to increased immunogenicity and reduced efficacy.[22] Fragmentation can also occur, resulting in loss of function. Size Exclusion Chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) by separating molecules based on their hydrodynamic radius.[23][24]
Caption: Workflow for Size Exclusion Chromatography (SEC) analysis.
Protocol 3: Aggregate and Fragment Analysis by SEC-HPLC
Methodology:
-
System Preparation:
-
Use a biocompatible HPLC or UPLC system with a UV detector.
-
Equilibrate an SEC column (e.g., Agilent AdvanceBio SEC) with the mobile phase until a stable baseline is achieved.[22]
-
-
Mobile Phase:
-
Sample Preparation:
-
Dilute the this compound ADC sample to 1 mg/mL using the mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min (for HPLC) or 0.3 mL/min (for UHPLC)
-
Injection Volume: 15 µL
-
Run Time: ~20 minutes
-
Detection: UV at 280 nm
-
-
Data Analysis:
-
Identify peaks corresponding to aggregates (eluting first), the monomer (main peak), and fragments (eluting last).
-
Integrate the area of all peaks.
-
Calculate the percentage of each species relative to the total peak area. % Species = (Area of Species Peak / Total Area of all Peaks) * 100
-
Data Presentation: SEC Analysis Summary
| Parameter | Result | Acceptance Criteria |
| % Monomer | 98.5% | ≥ 95.0% |
| % Aggregates (HMW) | 1.2% | ≤ 5.0% |
| % Fragments (LMW) | 0.3% | ≤ 1.0% |
Quantification of Free this compound Payload
Application Note
During the manufacturing and storage of ADCs, a small amount of the drug-linker may not be conjugated to the antibody or may be released over time.[8][26] This unconjugated, or "free," payload is a critical process-related impurity. Due to the high potency of payloads like Exatecan, monitoring and controlling the level of free this compound is essential to prevent off-target toxicity.[27][28] A highly sensitive method, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is required for this trace-level analysis.[27][29]
Caption: Workflow for free payload quantification.
Protocol 4: Quantification of Free this compound by RP-HPLC-MS/MS
Methodology:
-
System Preparation:
-
Use a UPLC system coupled to a triple quadrupole mass spectrometer.
-
Optimize MS parameters for this compound in Multiple Reaction Monitoring (MRM) mode by infusing a standard to find the optimal precursor ion and product ion transitions.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample and Standard Preparation:
-
Standard Curve: Prepare a series of calibration standards of the this compound drug-linker in the formulation buffer, ranging from e.g., 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Precipitate the protein in the ADC sample and standards by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[30]
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic and MS Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min
-
Gradient: A fast gradient to elute the small molecule payload, e.g., 5-95% B in 5 minutes.
-
MS Detection: Operate the mass spectrometer in positive ion MRM mode using the pre-determined transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Determine the concentration of free this compound in the ADC sample by interpolating its peak area ratio from the standard curve.
-
Express the result as ng/mL or as a percentage of the total ADC concentration.
-
Data Presentation: Free Payload Analysis
| Parameter | Result | Acceptance Criteria |
| Free this compound (ng/mg of ADC) | 8 ng/mg | ≤ 20 ng/mg |
| Free this compound (% of Total Drug) | 0.08% | ≤ 0.2% |
In Vitro Potency and Cytotoxicity Assessment
Application Note
Potency assays are functional, cell-based assays that measure the biological activity of the ADC, which is a regulatory requirement for product release and stability testing.[31][32] For an ADC with the this compound drug-linker, the mechanism of action involves the antibody binding to a target antigen on the cancer cell surface, internalization of the ADC, and subsequent release of the Exatecan payload.[] Exatecan is a topoisomerase I inhibitor that intercalates with DNA and prevents the re-ligation of single-strand breaks, ultimately leading to DNA damage and apoptotic cell death.[33][34] A cytotoxicity assay measures the dose-dependent cell-killing ability of the ADC on a target-antigen-expressing cancer cell line, typically reported as an IC50 value (the concentration required to inhibit cell growth by 50%).[35]
Caption: Mechanism of action for a Topoisomerase I inhibitor ADC.
Protocol 5: Cell-Based Cytotoxicity Assay
Methodology:
-
Cell Culture:
-
Culture a cancer cell line that expresses the target antigen for the ADC's monoclonal antibody. Maintain the cells in the recommended medium and conditions.
-
Use an antigen-negative cell line as a negative control to demonstrate target specificity.
-
-
Cell Plating:
-
Harvest cells and count them using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare a serial dilution of the this compound ADC, a reference standard, and the unconjugated antibody in cell culture medium. The concentration range should span the expected IC50 value (e.g., from 0.01 ng/mL to 1000 ng/mL).
-
Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the appropriate wells. Include untreated cells as a 100% viability control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Measure cell viability using a commercially available reagent (e.g., CellTiter-Glo®, which measures ATP, or an MTS/XTT assay, which measures metabolic activity).
-
Add the reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) on a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the signal from untreated wells to 100% viability and the signal from wells with no cells to 0% viability.
-
Plot the percent viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[35]
-
Data Presentation: In Vitro Potency Summary
| Sample | Cell Line (Antigen Status) | IC50 (ng/mL) | Acceptance Criteria |
| This compound ADC (Test Lot) | Target-Positive | 15.2 | 50% - 150% of Reference |
| This compound ADC (Reference) | Target-Positive | 14.5 | N/A |
| This compound ADC (Test Lot) | Target-Negative | > 1000 | > 1000 ng/mL |
| Unconjugated mAb | Target-Positive | > 1000 | No significant cytotoxicity |
References
- 1. adcreview.com [adcreview.com]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veranova.com [veranova.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpst.cz [hpst.cz]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. agilent.com [agilent.com]
- 17. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. sciex.com [sciex.com]
- 20. lcms.cz [lcms.cz]
- 21. waters.com [waters.com]
- 22. agilent.com [agilent.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. lcms.cz [lcms.cz]
- 25. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A simple LC/MRM-MS-based method to quantify free linker-payload in antibody-drug conjugate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 29. tandfonline.com [tandfonline.com]
- 30. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 31. drugtargetreview.com [drugtargetreview.com]
- 32. marinbio.com [marinbio.com]
- 33. researchgate.net [researchgate.net]
- 34. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 35. njbio.com [njbio.com]
Application Notes and Protocols for PB038: A Drug-Linker Conjugate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the handling, storage, and experimental use of PB038, a drug-linker conjugate containing a polyethylene glycol (PEG) unit and a cleavable linker attached to the potent topoisomerase I inhibitor, Exatecan. This compound is designed for the development of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics that deliver cytotoxic agents specifically to cancer cells.
Product Information
Chemical Properties
| Property | Value |
| Product Name | This compound |
| CAS Number | 2851058-71-2 |
| Molecular Formula | C₉₈H₁₄₉FN₁₂O₃₆ |
| Molecular Weight | 2090.29 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | ≥98% (as determined by HPLC) |
| Payload | Exatecan |
| Linker Type | Cleavable Linker with PEG unit |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and performance.
| Condition | Recommended Storage | Shelf Life |
| Dry Powder | -20°C, sealed from moisture | Not specified, long-term storage recommended at -20°C or -80°C |
| Stock Solution | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Note: Stock solutions should be stored in sealed containers, protected from moisture. Avoid repeated freeze-thaw cycles.
Mechanism of Action of the Exatecan Payload
The cytotoxic payload of this compound is Exatecan, a potent derivative of camptothecin. Exatecan exerts its anticancer activity by inhibiting DNA topoisomerase I.
Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks upon collision with the replication fork, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments involving ADCs. These are generalized protocols and may require optimization for specific antibodies conjugated with this compound and the cell lines being used.
Preparation of Stock Solutions
-
Reconstitution of this compound:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Reconstitute the desired amount of this compound in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. For example, for 1 mg of this compound (MW: 2090.29), add 47.84 µL of DMSO.
-
Vortex gently to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
In Vitro Cytotoxicity Assay
This protocol describes a colorimetric assay (e.g., MTT or XTT) to determine the in vitro cytotoxicity of an ADC constructed with this compound.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 or NCI-N87 cells for a HER2-targeting ADC).[2]
-
Appropriate cell culture medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for NCI-N87) with supplements.
-
ADC constructed with this compound.
-
Control antibody (unconjugated).
-
MTT or XTT reagent.
-
Solubilization buffer (for MTT assay).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 72-120 hours at 37°C and 5% CO₂.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a non-linear regression curve fit.
-
Representative Data (for a HER2-targeting Exatecan-based ADC):
| Cell Line | Target Expression | IC₅₀ (nM) |
| SK-BR-3 | HER2-positive | 0.05 |
| NCI-N87 | HER2-positive | 0.17 |
| MCF-7 | HER2-negative | >100 |
Note: This data is representative for a HER2-targeting ADC with an Exatecan derivative and should be used as a reference. Actual IC₅₀ values may vary depending on the specific antibody, linker, and experimental conditions.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC constructed with this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor cell line (e.g., NCI-N87 for a gastric cancer model).
-
ADC constructed with this compound.
-
Vehicle control (e.g., saline).
-
Isotype control ADC (if applicable).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant 5-10 x 10⁶ tumor cells in the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=5-10 per group).
-
Administer the ADC, vehicle control, or isotype control ADC intravenously (i.v.) at the desired dosage and schedule (e.g., once weekly).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Representative Data (for a HER2-targeting Exatecan-based ADC in an NCI-N87 xenograft model):
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | 0 |
| Isotype Control ADC | 3 | 1180 | 5.6 |
| HER2-Exatecan ADC | 1 | 450 | 64 |
| HER2-Exatecan ADC | 3 | 150 | 88 |
Note: This data is representative and should be used as a reference. Efficacy will depend on the specific ADC, tumor model, and dosing regimen.
Conclusion
This compound is a valuable tool for the development of next-generation ADCs. Its Exatecan payload offers a potent mechanism of action for cancer cell killing. The protocols provided in these application notes serve as a foundation for the preclinical evaluation of ADCs constructed with this compound. Careful optimization of experimental conditions is recommended to achieve reliable and reproducible results.
References
Application Notes and Protocols for PB038-based Antibody-Drug Conjugates in Cancer Cell Line Research
Introduction
PB038 is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises a PEG unit and a cleavable linker attached to Exatecan, a potent topoisomerase I inhibitor.[1] ADCs developed using this compound are engineered to selectively deliver Exatecan to cancer cells expressing a specific target antigen, thereby maximizing therapeutic efficacy while minimizing systemic toxicity. Topoisomerase I inhibitors like Exatecan and the related compound SN-38 function by trapping the DNA-topoisomerase I complex, which leads to DNA strand breaks and ultimately triggers cancer cell death.[2][]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with ADCs constructed using Exatecan-based drug-linkers like this compound. The information is based on preclinical research conducted with various Exatecan and SN-38-based ADCs, offering insights into their application in specific cancer cell line research.
Mechanism of Action
The mechanism of action for an ADC utilizing a this compound-type drug-linker involves a multi-step process. The ADC first binds to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Once inside the cell, the complex is trafficked to the lysosome, where the cleavable linker is processed, releasing the active Exatecan payload. Exatecan then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[4]
Application in Cancer Cell Line Research
ADCs containing topoisomerase I inhibitors have demonstrated potent cytotoxic effects across a variety of cancer cell lines. The efficacy is often correlated with the expression level of the target antigen.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC. Exatecan is noted for its high potency, often showing superior activity compared to SN-38.[5]
Table 1: In Vitro Cytotoxicity of Exatecan- and SN-38-based ADCs in Various Cancer Cell Lines
| ADC Target | Payload | Cancer Cell Line | Type | IC50 / EC50 (nM) | Reference |
|---|---|---|---|---|---|
| HER2 | Exatecan | SK-BR-3 | Breast (HER2+) | 0.41 | [6][7] |
| HER2 | Exatecan | MDA-MB-468 | Breast (HER2-) | > 30 | [6][7] |
| HER2 | Deruxtecan (DXd) | SK-BR-3 | Breast (HER2+) | 0.04 | [6][7] |
| HER2 | Deruxtecan (DXd) | NCI-N87 | Gastric (HER2+) | 0.17 | [8] |
| CD70 | Exatecan | Caki-1 | Renal | 0.037 (µM) | [9] |
| CD70 | Exatecan | 786-O | Renal | 0.2916 (µM) | [9] |
| CD70 | Exatecan | Raji | Lymphoma | 0.3592 (µM) | [9] |
| TROP-2 | SN-38 | Various | Epithelial | ~1.0 - 6.0 | [10] |
| CD22 | SN-38 | Daudi | Lymphoma | 0.13 | [11] |
| CD22 | SN-38 | RS4;11 | Leukemia | 2.28 |[11] |
Note: IC50/EC50 values can vary based on experimental conditions such as incubation time and assay method.
Induction of Apoptosis and Cell Cycle Arrest
The primary mechanism of cell killing by topoisomerase I inhibitors is the induction of apoptosis following cell cycle arrest, typically in the S or G2/M phase.[10]
Table 2: Functional Effects of Exatecan/SN-38-based ADCs
| Effect | Method of Detection | Typical Observation | Reference |
|---|---|---|---|
| Apoptosis | TUNEL Assay | 7.07% apoptotic cells (FaDu) after 24h with SN-38. | [12] |
| Annexin V Staining | Increased Annexin V positive cells upon ADC treatment. | [13][14] | |
| Caspase-3/7 Activity | Dose-dependent activation of Caspase 3/7 pathway. | [15] |
| Cell Cycle Arrest | Propidium Iodide Staining | Accumulation of cells in the G2/M phase. |[15] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of ADCs. Below are standard protocols for key in vitro assays.
Cell Viability (Cytotoxicity) Assay
This protocol determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Protocol: MTT Assay [2][16][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Add 50 µL of the diluted ADC to each well. Include wells with vehicle only as a control.
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C. The incubation time should be optimized based on the cell line's doubling time and the ADC's mechanism of action.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the ADC concentration. Calculate the IC50 value using a dose-response curve fitting model.
Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells via flow cytometry.
Protocol: Annexin V/PI Staining [13]
-
Cell Treatment: Seed cells in 6-well plates and treat with the ADC at various concentrations (e.g., around the IC50 value) for a predetermined time (e.g., 24, 48, or 72 hours). Include an untreated control.
-
Harvest Cells: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each well.
-
Wash: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.
Protocol: Propidium Iodide Staining [16][18][19]
-
Cell Treatment: Seed cells and treat with the ADC as described for the apoptosis assay.
-
Harvest and Wash: Harvest cells and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1-2 x 10^6 cells) in 1 mL of ice-cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours (overnight is often preferred).
-
Washing: Centrifuge the cells to remove the ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Portico [access.portico.org]
- 10. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. njbio.com [njbio.com]
- 14. In Vitro and In Vivo Fluorescence Imaging of Antibody–Drug Conjugate-Induced Tumor Apoptosis Using Annexin V–EGFP Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Note & Protocol: Comprehensive Stability Assessment of PB038 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
PB038 is a drug-linker conjugate that incorporates the potent topoisomerase I inhibitor, Exatecan, attached via a cleavable linker containing a polyethylene glycol (PEG) unit.[1][2][3][4] The stability of such bioconjugates is a critical quality attribute that directly influences their therapeutic efficacy and safety profile.[5][6] Premature cleavage of the linker can lead to systemic toxicity from the released payload, while insufficient release at the target site can diminish anti-tumor activity. This document provides a comprehensive protocol for assessing the stability of this compound conjugates, encompassing a suite of analytical techniques to monitor physical and chemical degradation pathways. The methodologies described herein are essential for formulation development, quality control, and comparability studies of this compound-based therapeutics.
Mechanism of Action of Exatecan
Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I (TOP1), an enzyme crucial for relieving torsional stress during DNA replication and transcription.[7][8][9] By stabilizing the TOP1-DNA cleavage complex, Exatecan prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA double-strand breaks and ultimately inducing apoptosis in rapidly dividing cancer cells.[7][8][9]
Stability Assessment Workflow
A multi-faceted approach is recommended to thoroughly evaluate the stability of this compound conjugates. This workflow integrates methods to assess aggregation, fragmentation, drug deconjugation, and degradation under both accelerated (forced degradation) and simulated physiological conditions.
Data Presentation: Quantitative Stability Summary
The following tables provide a structured summary of expected quantitative data from stability studies of Exatecan-based conjugates.
Table 1: In Vitro Plasma Stability of Exatecan Conjugates
| Conjugate | Linker Type | Species | Incubation Time (days) | DAR Loss (%) |
| T-DXd (Control) | Maleimide-based cleavable | Mouse | 8 | 13.0 |
| T-DXd (Control) | Maleimide-based cleavable | Human | 8 | 11.8 |
| Novel Exatecan Conjugate | Not Specified | Mouse | 8 | 1.8 |
| Novel Exatecan Conjugate | Not Specified | Human | 8 | 1.3 |
Data adapted from comparative stability analyses of Exatecan-based ADCs.[5][10]
Table 2: Forced Degradation Summary of a Representative this compound Conjugate
| Stress Condition | Parameter Monitored | Initial Value | Value after Stress | Change (%) |
| High Temperature (40°C, 7 days) | % Monomer (SEC-HPLC) | 98.5 | 92.1 | -6.4 |
| High Temperature (40°C, 7 days) | Average DAR (RP-HPLC) | 3.8 | 3.5 | -7.9 |
| Low pH (pH 5.0, 7 days) | % Monomer (SEC-HPLC) | 98.5 | 97.9 | -0.6 |
| Low pH (pH 5.0, 7 days) | Average DAR (RP-HPLC) | 3.8 | 3.8 | 0.0 |
| High pH (pH 9.0, 7 days) | % Monomer (SEC-HPLC) | 98.5 | 95.3 | -3.2 |
| High pH (pH 9.0, 7 days) | Average DAR (RP-HPLC) | 3.8 | 3.1 | -18.4 |
| Oxidation (0.03% H₂O₂, 24h) | % Oxidized Species (RP-HPLC) | <1.0 | 15.2 | +14.2 |
| Photostability (ICH Q1B) | % Monomer (SEC-HPLC) | 98.5 | 96.8 | -1.7 |
This table presents hypothetical data for illustrative purposes, based on typical degradation patterns of antibody-drug conjugates.[11][12]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.[11][12][13]
Protocol:
-
Sample Preparation: Prepare solutions of the this compound conjugate at a concentration of 1 mg/mL in a formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0).
-
Stress Conditions:
-
Thermal Stress: Incubate samples at 40°C and 60°C for up to 4 weeks.
-
pH Stress: Adjust the pH of the sample to 3.0 and 9.0 using HCl and NaOH, respectively. Incubate at 25°C for up to 7 days.
-
Oxidative Stress: Add hydrogen peroxide to a final concentration of 0.03% and 0.3%. Incubate at room temperature for 24 hours.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
Freeze-Thaw Stress: Subject the sample to five cycles of freezing at -80°C and thawing at room temperature.
-
-
Time Points: Collect samples at appropriate time points (e.g., 0, 1, 3, 7, 14, and 28 days for thermal stress).
-
Analysis: Analyze the stressed samples alongside a control sample (stored at -80°C) using the analytical methods described below.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the this compound conjugate in a biologically relevant matrix.[6][14][15][16][17][18]
Protocol:
-
Plasma Preparation: Thaw frozen human, rat, and mouse plasma at 37°C. Centrifuge to remove any cryoprecipitates.
-
Incubation: Spike the this compound conjugate into the plasma to a final concentration of 100 µg/mL. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 96, and 168 hours).
-
Sample Processing: At each time point, capture the this compound conjugate from the plasma using an appropriate affinity capture method (e.g., Protein A/G magnetic beads).
-
Analysis: Analyze the captured conjugate by LC-MS to determine the drug-to-antibody ratio (DAR) over time. The supernatant can also be analyzed to quantify the released payload.
Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC is used to separate and quantify aggregates and fragments based on their hydrodynamic radius.[19][20][21]
Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent).
-
Mobile Phase: 150 mM sodium phosphate, 200 mM NaCl, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Loading: Inject 10-20 µg of the this compound conjugate.
-
Data Analysis: Integrate the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis
RP-HPLC separates molecules based on hydrophobicity and is a key method for determining the average DAR and detecting degradation products.[22][23][24][25][26]
Protocol for Reduced ADC:
-
Sample Preparation:
-
Instrumentation: An HPLC or UHPLC system with a UV detector.
-
Column: Agilent PLRP-S, 4.6 x 50 mm, 5 µm, 1000 Å (or equivalent).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient: 25-45% B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate the peak areas of the unconjugated and conjugated light and heavy chains. Calculate the weighted average DAR using the following formula:
-
DAR = (Σ (Peak Area of each species * Number of drugs on that species)) / (Σ Peak Area of all species)
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight and is used to assess fragmentation and confirm conjugation.[28][29][30][31][32]
Protocol:
-
Sample Preparation:
-
Non-reducing: Mix 10 µg of the this compound conjugate with a non-reducing sample loading buffer (without β-mercaptoethanol or DTT).
-
Reducing: Mix 10 µg of the this compound conjugate with a reducing sample loading buffer (containing β-mercaptoethanol or DTT).
-
Heat all samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
-
Staining: Stain the gel with Coomassie Brilliant Blue or a suitable silver stain.
-
Analysis: Visualize the bands and compare the migration patterns of the non-reduced (intact conjugate) and reduced (heavy and light chains) samples to a molecular weight standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis
LC-MS provides precise mass information for the intact conjugate, allowing for confirmation of conjugation and determination of the drug load distribution.[27][33][34][35][36][37]
Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.
-
Chromatography (Denaturing):
-
Column: A suitable reversed-phase column for large proteins.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for eluting the intact conjugate.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Acquire data over a mass range of m/z 1000-4000.
-
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different drug-loaded species. Calculate the average DAR from the relative abundance of each species.
Conclusion
The stability of this compound conjugates is a multifaceted attribute that requires a comprehensive analytical strategy for its assessment. The protocols outlined in this application note provide a robust framework for characterizing the stability of these promising therapeutic agents. By employing a combination of chromatographic, electrophoretic, and mass spectrometric techniques under both stressed and physiological conditions, researchers and drug development professionals can gain a thorough understanding of the degradation pathways and stability profile of this compound conjugates, thereby ensuring the development of safe and effective medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ADC毒素分子linker偶联物 | CAS 2851058-71-2 | 美国InvivoChem [invivochem.cn]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. google.com [google.com]
- 9. nbinno.com [nbinno.com]
- 10. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 12. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sgs.com [sgs.com]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. agilent.com [agilent.com]
- 20. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. hpst.cz [hpst.cz]
- 24. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. agilent.com [agilent.com]
- 27. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. neb.com [neb.com]
- 29. researchgate.net [researchgate.net]
- 30. Reddit - The heart of the internet [reddit.com]
- 31. Unfolding of IgG domains detected by non-reducing SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Khan Academy [khanacademy.org]
- 33. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 34. research.manchester.ac.uk [research.manchester.ac.uk]
- 35. pubs.acs.org [pubs.acs.org]
- 36. researchgate.net [researchgate.net]
- 37. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Troubleshooting low drug-to-antibody ratio with PB038
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the payload-linker PB038. The primary focus is on addressing the common issue of a low drug-to-antibody ratio (DAR) during the preparation of antibody-drug conjugates (ADCs).
Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)
This guide is designed to help you identify and resolve potential causes for a lower-than-expected DAR when conjugating this compound to your antibody.
Question: My final ADC has a low Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I fix it?
A low DAR can originate from issues with the antibody, the conjugation reaction conditions, or the purification process. Follow this step-by-step guide to troubleshoot the problem.
1. Antibody Preparation and Quality
The state of the antibody is critical for successful conjugation. Issues with antibody reduction or quality can significantly impact the number of available sites for this compound to attach.
-
Issue: Incomplete Antibody Reduction
-
Explanation: For cysteine-based conjugation, interchain disulfide bonds in the antibody must be reduced to free up thiol groups (-SH) for this compound to react with. Incomplete reduction leads to fewer available conjugation sites.
-
Solution:
-
Optimize Reducing Agent Concentration: Ensure the molar ratio of the reducing agent (e.g., TCEP, DTT) to the antibody is optimal. You may need to perform a titration to find the ideal concentration for your specific antibody.
-
Verify Reducing Agent Quality: Prepare fresh solutions of reducing agents, as they can oxidize and lose activity over time.
-
Control Reaction Time and Temperature: The reduction reaction is time and temperature-dependent. Ensure you are following the recommended protocol. You may need to optimize these parameters.
-
-
-
Issue: Re-oxidation of Thiol Groups
-
Explanation: The free thiol groups generated after reduction can re-oxidize to form disulfide bonds again if not promptly conjugated with this compound.
-
Solution:
-
Minimize Time Between Reduction and Conjugation: Proceed to the conjugation step immediately after the removal of the reducing agent.
-
Use a Chelating Agent: Include a chelating agent like EDTA in your buffers. This helps to sequester trace metal ions that can catalyze the oxidation of thiols.
-
-
2. Conjugation Reaction Conditions
The conditions under which the conjugation reaction is performed directly influence its efficiency.
-
Issue: Suboptimal Molar Ratio of this compound
-
Explanation: The molar ratio of this compound to the antibody is a key parameter. Too little this compound will result in a low DAR.
-
Solution:
-
Increase Molar Excess: Incrementally increase the molar excess of this compound in the reaction. See the table below for suggested starting ranges.
-
-
-
Issue: Incorrect pH of Conjugation Buffer
-
Explanation: The reactivity of both the thiol groups on the antibody and the reactive group on this compound is pH-dependent. For many common maleimide-based linkers, a pH range of 6.5-7.5 is optimal.
-
Solution:
-
Verify and Adjust Buffer pH: Ensure your conjugation buffer is within the optimal pH range for the specific chemistry of this compound.
-
-
-
Issue: Presence of Interfering Substances
-
Explanation: Substances with reactive thiol groups (e.g., β-mercaptoethanol) or other nucleophiles in your antibody preparation can compete with the antibody for this compound, leading to lower conjugation efficiency.
-
Solution:
-
Thorough Buffer Exchange: Ensure the antibody is thoroughly buffer-exchanged into the correct reaction buffer prior to the reduction and conjugation steps to remove any interfering substances.
-
-
3. This compound Quality and Handling
The integrity and concentration of your payload-linker are crucial.
-
Issue: this compound Degradation
-
Explanation: this compound may be sensitive to factors like light, temperature, or hydrolysis.
-
Solution:
-
Proper Storage: Store this compound according to the manufacturer's instructions, protected from light and moisture.
-
Fresh Solutions: Prepare this compound solutions immediately before use.
-
-
-
Issue: Inaccurate this compound Concentration
-
Explanation: An inaccurate measurement of the this compound stock solution concentration will lead to an incorrect molar ratio in the conjugation reaction.
-
Solution:
-
Verify Concentration: If possible, verify the concentration of your this compound stock solution spectrophotometrically, if an extinction coefficient is known.
-
-
Summary of Key Parameters for Optimization
The following table provides a summary of key experimental parameters that can be adjusted to optimize your DAR.
| Parameter | Typical Range | Recommendation for Low DAR |
| Antibody Reduction | ||
| TCEP:Antibody Molar Ratio | 2:1 - 10:1 | Increase ratio incrementally |
| Reduction Time | 1 - 2 hours | Increase time up to 4 hours |
| Reduction Temperature | 4°C - 37°C | Optimize; 37°C can increase reduction rate |
| Conjugation Reaction | ||
| This compound:Antibody Molar Ratio | 5:1 - 20:1 | Increase molar excess |
| Reaction pH | 6.5 - 7.5 | Verify and optimize within this range |
| Reaction Time | 1 - 18 hours | Increase incubation time |
| Reaction Temperature | 4°C - 25°C | Higher temperature may increase reaction rate |
Experimental Protocols
Protocol 1: Antibody Reduction and Desalting
This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation.
-
Antibody Preparation:
-
Start with your antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS).
-
Add a chelating agent such as EDTA to a final concentration of 1 mM.
-
-
Reduction:
-
Prepare a fresh stock solution of TCEP (tris(2-carboxyethyl)phosphine) at 10 mM.
-
Add the TCEP solution to the antibody to achieve the desired molar ratio (e.g., 5:1 TCEP:Ab).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Desalting:
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., a PD-10 column) pre-equilibrated with the conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Collect the protein-containing fractions.
-
Protocol 2: this compound Conjugation
This protocol outlines the steps for conjugating the reduced antibody with this compound.
-
Prepare this compound:
-
Dissolve this compound in a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Immediately add the this compound stock solution to the freshly desalted, reduced antibody to achieve the desired molar ratio (e.g., 10:1 this compound:Ab).
-
If needed, add organic co-solvent (e.g., DMSO) to the reaction, ensuring the final concentration does not exceed 10% (v/v), as higher concentrations can lead to antibody precipitation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching reagent like N-acetylcysteine at a 2-fold molar excess to the initial amount of this compound. Incubate for 20 minutes.
-
-
Purification:
-
Remove unconjugated this compound and other small molecules using a desalting column, tangential flow filtration (TFF), or size-exclusion chromatography (SEC), exchanging the ADC into the final formulation buffer.
-
Visual Guides
Troubleshooting Workflow for Low DAR
This diagram outlines a logical workflow to diagnose and solve issues leading to a low DAR.
How to prevent aggregation in PB038 ADC conjugation
Technical Support Center: PB038 ADC Conjugation
Welcome to the technical support center for this compound Antibody-Drug Conjugate (ADC) conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly aggregation, during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during this compound ADC conjugation?
A1: Aggregation of ADCs is a common issue stemming from the increased hydrophobicity of the antibody surface after conjugation with a drug-linker moiety like this compound, which is presumed to be a hydrophobic payload.[1][2] The primary causes can be broken down into several factors:
-
Physicochemical Properties of ADC Components: The conjugation of hydrophobic payloads and linkers to a monoclonal antibody (mAb) increases the overall hydrophobicity of the molecule. This can lead to the exposure of previously buried hydrophobic regions on the antibody, promoting self-association to minimize contact with the aqueous environment.[2][3] ADCs are generally more prone to aggregation than their parent antibodies.[2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic drug molecules on the antibody's surface, which often correlates with a greater tendency to aggregate.[4][5] This can also lead to faster clearance rates in vivo.[5]
-
Conjugation Conditions: Manufacturing conditions are often optimized for the conjugation chemistry rather than for the stability of the mAb.[3] Key parameters include:
-
Unfavorable Buffer Conditions: Using a buffer with a pH close to the antibody's isoelectric point (pI) can minimize its net charge, reducing solubility and promoting aggregation.[1] Similarly, very low or very high salt concentrations can be detrimental.[1]
-
Presence of Organic Solvents: Solvents used to dissolve the often poorly soluble drug-linker can disrupt the antibody's structure, leading to aggregation.[1][3]
-
High Protein Concentration: Higher concentrations of the mAb during conjugation increase the likelihood of intermolecular interactions and clustering.[3]
-
-
Environmental and Physical Stress: Exposure to thermal stress (elevated temperatures), repeated freeze-thaw cycles, mechanical stress from vigorous shaking, and even light exposure can denature the ADC and induce aggregation.[3][4][5]
Q2: How can I proactively prevent or minimize aggregation during the conjugation process?
A2: Preventing aggregation from the outset is the most effective strategy.[1] Consider the following approaches:
-
Optimization of Conjugation and Formulation Buffer:
-
pH and Ionic Strength: Maintain a buffer pH that is sufficiently far from the antibody's pI and optimize the ionic strength (e.g., starting with 150 mM NaCl) to ensure colloidal stability.[1][4]
-
Use of Excipients: Incorporate stabilizing excipients into your buffers. These can include:
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are effective at preventing protein surface adsorption and aggregation.[3][6]
-
Sugars: Sugars such as trehalose and sucrose can help stabilize the protein structure.[3]
-
Amino Acids: Certain amino acids like glycine, arginine, and histidine can inhibit protein aggregation.[3][6]
-
-
-
Drug-Linker Design:
-
Hydrophilic Linkers: Whenever possible, utilize hydrophilic linkers, such as those containing polyethylene glycol (PEG) groups or negatively charged sulfonate groups.[3] These can counteract the hydrophobicity of the payload, improve solubility, and reduce the tendency for aggregation, even at higher DARs.[3][7]
-
-
Solid-Phase Conjugation:
-
Immobilizing the antibody on a solid support (e.g., an affinity resin) during the conjugation steps physically separates the individual antibody molecules, preventing them from aggregating.[1][8][9] After conjugation and washing away excess reagents, the purified ADC is released into a stabilizing formulation buffer.[1][9]
-
-
Control of Process Parameters:
Q3: My ADC has already aggregated. What are my options for removing the aggregates?
A3: If aggregation has already occurred, purification steps are necessary to remove the high molecular weight species (HMWS).
-
Size Exclusion Chromatography (SEC): SEC is the standard industry method for separating molecules based on their size.[3] It is highly effective at removing larger aggregates from the monomeric ADC product.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species, including aggregates, based on differences in their surface hydrophobicity.[3][11]
-
Ion Exchange Chromatography (IEC): This technique separates molecules based on charge and can also be effective in removing aggregates.[3]
-
Membrane Chromatography: This is an emerging technique that can be used for the purification of ADCs, including the removal of aggregates.[10][12]
It is crucial to remove aggregates as they can impact the drug's efficacy, stability, and safety, potentially leading to immunogenic reactions and off-target toxicity.[3][8]
Q4: Which analytical techniques are recommended for detecting and quantifying aggregation in my this compound ADC samples?
A4: A suite of analytical methods should be used to accurately detect and quantify ADC aggregates.
-
Size Exclusion Chromatography (SEC): This is the primary and most widely used method for quantifying aggregates (high molecular weight species) based on differences in hydrodynamic volume.[3][13] Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) can provide additional information on the molecular weight and size distribution of the species detected.[3]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful and highly sensitive technique for characterizing and quantifying ADC aggregates by measuring their sedimentation profiles in a centrifugal field.[3]
-
Dynamic Light Scattering (DLS): DLS can be used to assess the size distribution of particles in the formulation and detect the presence of aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be used to monitor changes in the ADC profile that may be indicative of aggregation or other modifications.[11][13]
Troubleshooting Guides
Problem: Significant increase in High Molecular Weight Species (HMWS) observed by SEC post-conjugation.
| Potential Cause | Recommended Action |
| High Payload Hydrophobicity | Consider re-engineering the drug-linker to include hydrophilic spacers (e.g., PEG) to counteract the hydrophobicity of this compound.[3] |
| High Drug-to-Antibody Ratio (DAR) | Optimize conjugation conditions to target a lower, more stable DAR (typically 2-4) to reduce overall hydrophobicity.[][15] |
| Suboptimal Buffer pH | Ensure the conjugation and formulation buffer pH is at least 1-2 units away from the antibody's isoelectric point (pI).[1] |
| Inadequate Buffer Ionic Strength | Optimize the salt concentration (e.g., 100-200 mM NaCl) to provide sufficient charge screening and prevent aggregation.[1][4] |
| Presence of Organic Cosolvent | Minimize the percentage of organic solvent used to dissolve the this compound linker-payload. Screen for less denaturing solvents if possible.[1][3] |
| High Protein Concentration | Perform conjugation at a lower antibody concentration to reduce the frequency of intermolecular interactions.[3] |
Problem: ADC appears soluble after purification but aggregates during storage or freeze-thaw cycles.
| Potential Cause | Recommended Action |
| Formulation Lacks Stabilizers | Reformulate the ADC in a buffer containing cryoprotectants and lyoprotectants (e.g., sucrose, trehalose) and non-ionic surfactants (e.g., Polysorbate 20/80).[3][16] |
| Freeze-Thaw Stress | Aliquot the purified ADC into single-use volumes to avoid repeated freeze-thaw cycles. If freezing is necessary, use a controlled-rate freezing process.[4][5] |
| Inappropriate Storage Temperature | Evaluate the thermal stability of the ADC to determine the optimal storage temperature. Store protected from light.[3] |
| Residual Impurities | Ensure that purification methods effectively remove residual solvents or unconjugated payload, which can contribute to instability over time.[17] |
Experimental Protocols & Methodologies
Protocol 1: Generic Cysteine-Based this compound Conjugation
This protocol outlines a general workflow for conjugating a thiol-reactive this compound drug-linker to engineered or reduced antibody cysteine residues.
-
Antibody Preparation:
-
Start with a purified monoclonal antibody in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
If conjugating to interchain disulfides, perform a partial reduction using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The molar excess of TCEP and reaction time must be optimized to achieve the desired number of free thiols.
-
Remove the excess reducing agent immediately using a desalting column or diafiltration.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound maleimide-activated linker-payload in a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Immediately add the this compound stock solution to the prepared antibody. A typical molar excess is 1.5-2.0 moles of drug-linker per mole of free thiol.
-
Incubate the reaction at a controlled temperature (e.g., 4°C to 25°C) for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the crude ADC mixture to remove unreacted drug-linker, quenching reagent, and any aggregates. Size Exclusion Chromatography (SEC) is a common and effective method.[10]
-
Protocol 2: Quantification of Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a validated mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8) at a constant flow rate.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.
-
-
Analysis:
-
Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.[4]
-
-
Data Interpretation:
-
Integrate the peak areas. The first major peak to elute corresponds to high molecular weight species (aggregates), followed by the main peak for the ADC monomer, and potentially later peaks for fragments.
-
Calculate the percentage of aggregates by dividing the aggregate peak area by the total area of all peaks.
-
Visualizations
Caption: A step-by-step workflow for this compound ADC production.
Caption: A decision tree for troubleshooting ADC aggregation issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 8. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 9. adcreview.com [adcreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. Optimization Strategies for ADC and Related Bioanalytical Methods – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. cellmosaic.com [cellmosaic.com]
- 17. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
Addressing premature cleavage of the PB038 linker
Welcome to the technical support center for the PB038 linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the premature cleavage of the this compound linker. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and successful application of your antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of action?
A1: this compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises a PEG unit and a cleavable linker attached to the cytotoxic payload, Exatecan.[1][2] The linker is designed to be stable in systemic circulation and to release the exatecan payload selectively within the target cancer cells. This targeted release is typically triggered by the internal environment of the cell, such as the low pH of endosomes and lysosomes or the presence of specific enzymes that are overexpressed in tumor cells.[3][4]
Q2: What are the potential causes of premature cleavage of the this compound linker?
A2: Premature cleavage of cleavable linkers like this compound in systemic circulation is a critical issue that can lead to off-target toxicity and a reduced therapeutic index.[3] The primary causes of premature cleavage of peptide-based linkers include:
-
Enzymatic Degradation: Susceptibility to plasma enzymes, such as carboxylesterases (like Ces1C in rodents) and neutrophil elastase in humans, can lead to cleavage of the peptide sequence in the linker before the ADC reaches the target tumor cell.[5][6][7]
-
Chemical Instability: The chemical nature of the linker itself might render it susceptible to hydrolysis under physiological pH conditions in the bloodstream.[]
-
Suboptimal Conjugation: Improper conjugation of the linker to the antibody or the payload can introduce instability.
Q3: What are the consequences of premature linker cleavage?
A3: The premature release of the cytotoxic payload can have several negative consequences:
-
Off-target Toxicity: The free payload can damage healthy tissues, leading to adverse effects such as myelosuppression and neutropenia.[7][9]
-
Reduced Efficacy: A lower concentration of the intact ADC reaches the tumor site, diminishing the therapeutic efficacy of the drug.[3]
-
Altered Pharmacokinetics: The pharmacokinetic profile of the ADC can be negatively affected, leading to faster clearance from circulation.[10]
Troubleshooting Guide: Addressing Premature Cleavage
This guide provides a systematic approach to identifying and mitigating the premature cleavage of the this compound linker.
Problem: Significant release of free Exatecan is observed in plasma stability assays.
Below is a logical workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for premature linker cleavage.
Data Presentation: Comparative Stability of Different Linker Chemistries
The following table summarizes stability data for different linker types to provide a comparative context. Note that specific data for this compound is not publicly available, and the data below is for illustrative purposes based on common linker types.
| Linker Type | Model System | Time (hours) | % Intact ADC (in mouse plasma) | Reference |
| Val-Cit-PABC | ADC | 24 | ~50% | [5] |
| Glu-Val-Cit-PABC | ADC | 24 | >80% | [5] |
| Tandem-cleavage (glucuronide-Val-Ala) | ADC | 168 (7 days) | ~75% (in rat serum) | [11] |
| Non-cleavable (thioether) | ADC | 168 (7 days) | >90% | [3] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound linker in plasma from different species.
Materials:
-
This compound-ADC construct
-
Human, mouse, and rat plasma (e.g., citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Dilute the this compound-ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Process the samples for LC-MS/MS analysis to quantify the concentration of intact ADC and released free Exatecan.[3][12]
-
Plot the percentage of intact ADC versus time to determine the stability profile.[13]
Protocol 2: Lysosomal Cleavage Assay
Objective: To confirm that the this compound linker is effectively cleaved within the lysosomal compartment.
Materials:
-
This compound-ADC construct
-
Rat or human liver lysosomal fractions
-
Cathepsin B inhibitor (optional, for specificity control)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a reaction mixture containing the this compound-ADC (final concentration ~10 µM) in the assay buffer.
-
Add the lysosomal fraction to the reaction mixture. For a negative control, add a Cathepsin B inhibitor to a separate reaction.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots and stop the reaction.
-
Analyze the samples by LC-MS/MS to measure the amount of released Exatecan.[12][14]
Signaling and Experimental Workflow Diagrams
General ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate.
Caption: General mechanism of an antibody-drug conjugate.
This technical support guide provides a starting point for addressing premature cleavage of the this compound linker. For further assistance, please contact our technical support team with your experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Enhancing the Solubility of PB038-Based ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with PB038-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: We are observing precipitation of our this compound-based ADC during formulation. What are the likely causes?
A1: Precipitation of this compound-based ADCs is often attributed to the inherent hydrophobicity of the exatecan payload.[1][2] Several factors can contribute to this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation and precipitation.[][4]
-
Formulation Buffer: The pH, ionic strength, and composition of the formulation buffer can significantly impact ADC solubility. High salt concentrations, for instance, can increase hydrophobic interactions and lead to precipitation.[4]
-
Suboptimal Storage Conditions: Temperature fluctuations or freeze-thaw cycles can destabilize the ADC and promote aggregation.
Q2: What are the primary strategies to improve the solubility of our this compound-based ADC?
A2: The main approaches to enhance the solubility of ADCs with hydrophobic payloads like exatecan focus on modifying the drug-linker or optimizing the formulation. These strategies include:
-
Incorporation of Hydrophilic Linkers: Introducing hydrophilic moieties, such as polyethylene glycol (PEG) or polysarcosine, into the linker can effectively mask the hydrophobicity of the exatecan payload, thereby improving the ADC's aqueous solubility.[1][5][6]
-
Payload Modification: While this compound has a defined structure, in the development phase, structural modifications to the payload to introduce hydrophilic groups can be considered to enhance its intrinsic solubility.[]
-
Formulation Optimization: A systematic evaluation of different buffer systems, pH levels, and the inclusion of excipients can stabilize the ADC and improve its solubility.[]
-
Advanced Linker Technologies: Novel technologies like ChetoSensar™, which utilizes a hydrophilic chito-oligosaccharide, can be incorporated into the linker to dramatically increase the solubility of the ADC.[7][8][9][10]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of this compound-based ADCs?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter influencing the solubility of ADCs. Each this compound drug-linker conjugated to the antibody increases its overall hydrophobicity. Consequently, ADCs with a higher DAR have a greater tendency to aggregate and precipitate out of solution.[][4] It is crucial to strike a balance between a high DAR for therapeutic efficacy and maintaining sufficient solubility and a favorable pharmacokinetic profile.
Q4: What analytical techniques are recommended for assessing the solubility and aggregation of our this compound-based ADC?
A4: A suite of analytical methods should be employed to characterize the solubility and aggregation of your ADC:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a key technique for assessing the hydrophobicity profile of an ADC. It can separate ADC species with different DARs, providing insights into the heterogeneity of the preparation and its propensity for aggregation.[11][12][13][14]
-
Size Exclusion Chromatography (SEC): SEC is used to separate and quantify monomers, dimers, and higher-order aggregates based on their size, providing a direct measure of ADC aggregation.[5]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in the formulation.
-
UV-Vis Spectroscopy: This technique can be used to determine the protein concentration and, in some cases, to quantify the average DAR.[]
Troubleshooting Guides
Issue 1: ADC Precipitation Post-Conjugation
Problem: You observe visible precipitation or a significant loss of soluble protein immediately following the conjugation of this compound to your antibody.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High effective DAR | Optimize the conjugation reaction to target a lower average DAR. Purify the ADC using methods like HIC to isolate species with lower DARs.[15] |
| Hydrophobic nature of this compound | If feasible in your development stage, consider synthesizing a modified this compound with a hydrophilic spacer (e.g., a longer PEG chain) integrated into the linker.[5][6] |
| Co-solvent shock | This compound is often dissolved in an organic co-solvent like DMSO for the conjugation reaction.[1] Ensure the co-solvent is added slowly to the antibody solution with gentle mixing to avoid localized high concentrations that can cause the ADC to precipitate. |
Issue 2: Poor ADC Solubility in Formulation Buffer
Problem: Your purified this compound-based ADC shows poor solubility and stability in the desired final formulation buffer, leading to turbidity or precipitation over time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal buffer pH | Conduct a pH screening study to identify the pH at which the ADC exhibits maximum solubility and stability. This is often near the isoelectric point (pI) of the parent antibody. |
| Inappropriate buffer salts/ionic strength | Screen different buffer systems (e.g., citrate, histidine, phosphate) and ionic strengths. High salt concentrations can sometimes promote hydrophobic aggregation.[4] |
| Lack of stabilizing excipients | Evaluate the addition of excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and surfactants (e.g., polysorbate 20/80) to improve colloidal stability and prevent aggregation. |
| Lyophilization challenges | For long-term stability, lyophilization is a common strategy for commercial ADCs. Develop a lyophilization cycle with appropriate cryo/lyoprotectants to ensure the stability of the ADC in its solid state. |
Data Presentation
Table 1: Illustrative Impact of Hydrophilic Linkers on this compound-based ADC Solubility
| ADC Construct | Linker Modification | Average DAR | HIC Retention Time (min) | % Monomer by SEC | Solubility in PBS (mg/mL) |
| ADC-PB038-Std | Standard Linker | 4.2 | 15.8 | 92.5 | < 0.5 |
| ADC-PB038-PEG8 | PEG8 Spacer | 4.1 | 12.3 | 97.1 | 2.5 |
| ADC-PB038-PEG24 | PEG24 Spacer | 4.3 | 9.7 | 98.5 | > 5.0 |
| ADC-PB038-Cheto | ChetoSensar™ | 4.0 | 8.5 | 99.2 | > 10.0 |
Note: Data are illustrative and intended to demonstrate expected trends.
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
Objective: To assess the hydrophobicity and DAR distribution of a this compound-based ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
ADC sample (1-5 mg/mL)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the bound ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Species with higher DARs will be more hydrophobic and thus have longer retention times.
Protocol 2: ADC Solubility Assessment by Nephelometry
Objective: To determine the kinetic solubility of a this compound-based ADC in a specific buffer.
Materials:
-
Nephelometer or a plate reader with a turbidity reading capability
-
96-well microplates
-
ADC stock solution in a suitable buffer
-
Target formulation buffer
-
DMSO (for creating stock solutions of test compounds if needed)
Procedure:
-
Prepare a serial dilution of the ADC stock solution in the target formulation buffer in a 96-well plate.
-
Include a buffer-only control.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).
-
Measure the light scattering or turbidity in each well using the nephelometer.
-
The solubility limit is the concentration at which a significant increase in light scattering is observed compared to the buffer control.
Mandatory Visualizations
Caption: Troubleshooting workflow for ADC precipitation issues.
Caption: Strategies for enhancing ADC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. ChetoSensar Overcoming The Solubility Challenges Of Antibody-Drug Conjugates [bioprocessonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ChetoSensar™ Technology Platform: Consider it DisSolved [event.on24.com]
- 10. Merck Announces New Innovation & Capacity to Advance Next Generation Antibody-drug Conjugate (ADC) Therapies [sigmaaldrich.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation | MDPI [mdpi.com]
Common challenges in PB038 experimental protocols
Technical Support Center: Protocol PB038
Welcome to the technical support center for Protocol this compound. This guide is designed to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during the experimental application of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and stability of this compound?
A1: this compound should be stored at -20°C for long-term stability and at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles as this can degrade the compound. When preparing stock solutions, it is advisable to aliquot them into single-use volumes.
Q2: At what concentration should I use this compound in my cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. We recommend performing a dose-response curve to determine the IC50 value for your experimental system. A typical starting range for initial experiments is between 0.1 µM and 10 µM.
Q3: Can this compound be used in animal models?
A3: Yes, this compound has been formulated for in vivo studies. The appropriate dosage and administration route will depend on the animal model and research question. Please refer to the specific in vivo protocol for detailed guidance on vehicle formulation and dosing schedules.
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
High variability between replicates can obscure the true effect of this compound.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and be consistent with your pipetting technique. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment across the plate.
-
-
Possible Cause 3: Variation in this compound Concentration.
-
Solution: Prepare a fresh serial dilution of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step.
-
Issue 2: Low Potency or No Effect Observed
If this compound does not appear to be active in your assay, consider the following:
-
Possible Cause 1: Compound Degradation.
-
Solution: Verify the storage conditions and age of your this compound stock. If in doubt, use a fresh vial. Confirm the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
-
Possible Cause 2: Sub-optimal Assay Conditions.
-
Solution: Re-evaluate the assay parameters such as incubation time, cell density, and the concentration of other reagents. It may be necessary to optimize the protocol for your specific cell line.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to the effects of this compound. We recommend testing a panel of cell lines to identify a sensitive model. Additionally, ensure that the target of this compound is expressed in your chosen cell line.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines after a 72-hour incubation period.
| Cell Line | Tissue of Origin | IC50 (µM) | Standard Deviation (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.2 | ± 0.3 |
| A549 | Lung Carcinoma | 2.5 | ± 0.6 |
| HCT116 | Colorectal Carcinoma | 0.8 | ± 0.2 |
| U-87 MG | Glioblastoma | 5.1 | ± 1.1 |
Experimental Protocols
Protocol: Western Blot Analysis of Target Protein Phosphorylation
This protocol describes the methodology for assessing the effect of this compound on the phosphorylation status of a target protein.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated target protein overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total target protein or a housekeeping protein like GAPDH.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase A.
Caption: General experimental workflow for evaluating the effects of this compound.
Technical Support Center: Refining Purification Methods for PB038 ADCs
Welcome to the technical support center for PB038 Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this compound ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of the this compound ADC purification process?
The primary goals are to remove process-related impurities and product-related variants to ensure the safety, efficacy, and stability of the final product. Key objectives include:
-
Removal of unconjugated payload (free drug), linker, and organic solvents used during the conjugation reaction.[1][2]
-
Reduction of high molecular weight species (aggregates) and fragments.[3][4][5]
-
Achieving a consistent and homogeneous Drug-to-Antibody Ratio (DAR) profile.[6][7]
-
Transferring the purified ADC into a stable formulation buffer.[8]
Q2: Which chromatography techniques are most effective for purifying this compound ADCs?
A multi-step chromatography approach is often necessary. The most common and effective techniques include:
-
Hydrophobic Interaction Chromatography (HIC): Widely used for separating ADC species based on their DAR.[9][10][11] The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for effective separation.[9][12]
-
Size Exclusion Chromatography (SEC): The standard method for separating molecules by size, primarily used to remove aggregates and fragments.[3][5][13]
-
Ion Exchange Chromatography (IEX): Can be used to polish the ADC and remove impurities, sometimes offering an orthogonal method for DAR enrichment.[14]
-
Tangential Flow Filtration (TFF): While not a chromatography method, TFF is essential for buffer exchange, removal of small molecule impurities like free payload, and concentrating the ADC solution.[15][16]
Q3: What is a typical acceptable level of aggregation for a purified ADC product?
While specifications vary by product, a general target for therapeutic monoclonal antibodies and ADCs is to have high molecular weight species (aggregates) constitute less than 5%, and ideally less than 1%, of the total protein content.[17] Aggregate levels are a critical quality attribute as they can impact product efficacy and may increase the risk of immunogenicity.[3][4][5]
Troubleshooting Guide
This section addresses specific issues encountered during this compound ADC purification in a question-and-answer format.
Problem 1: High Aggregation Levels Post-Purification
Q: My purified this compound ADC shows a high percentage of aggregates (>5%) by SEC analysis. What are the potential causes and how can I mitigate this?
A: High aggregation is a common issue, often driven by the increased hydrophobicity of the ADC from the conjugated payload.[5][18] The conjugation process itself can also expose hydrophobic patches on the antibody, leading to self-association.[4][14]
Table 1: Troubleshooting High Aggregation
| Potential Cause | Recommended Action & Rationale |
|---|---|
| Hydrophobic Payload | Optimize Formulation Buffer: Screen different buffer conditions (pH, ionic strength) and consider adding excipients like arginine or polysorbates to minimize hydrophobic interactions and improve colloidal stability.[19] |
| Conjugation Conditions | Modify Reaction Parameters: High temperatures, extreme pH, or high concentrations of organic solvents during conjugation can denature the antibody.[20] Optimize these parameters to be as gentle as possible. Immobilizing the antibody on a solid support during conjugation can physically prevent molecules from aggregating.[4][14] |
| Purification Process | Optimize Chromatography Conditions: Long residence times on hydrophobic chromatography resins can promote aggregation.[17] Increase flow rates where possible. For SEC, ensure the mobile phase composition is optimized to prevent secondary interactions with the column stationary phase; sometimes adding organic modifiers is necessary.[3][13][19] |
| Freeze-Thaw Cycles | Minimize Freeze-Thaw Stress: Avoid repeated freeze-thaw cycles. If necessary, flash-freeze using liquid nitrogen and thaw rapidly in a water bath. Screen cryoprotectants to add to the formulation buffer. |
Workflow for Investigating and Mitigating Aggregation
This diagram outlines a systematic approach to troubleshooting high aggregation levels in your this compound ADC preparation.
Caption: Systematic workflow for troubleshooting ADC aggregation.
Problem 2: Achieving a Homogeneous DAR Profile
Q: My final this compound ADC product has a broad DAR distribution. How can I enrich the desired DAR species (e.g., DAR4)?
A: A heterogeneous DAR is common with stochastic conjugation methods.[6][7] Achieving a more homogeneous product is crucial as different DAR species can have different efficacy and pharmacokinetic profiles.[21] Hydrophobic Interaction Chromatography (HIC) is the primary tool for this challenge.[9][10]
Table 2: Comparison of Chromatography Methods for DAR Enrichment
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity, which correlates with DAR.[9][12] | High resolution for different DAR species.[11][12] Operates under non-denaturing conditions.[10] | Requires careful optimization of salt type, concentration, and gradient. High DAR species can be difficult to elute.[6] |
| Ion Exchange Chromatography (IEX) | Separates based on net surface charge, which can change with drug conjugation. | Orthogonal to HIC. Can be effective for removing unconjugated antibody and some DAR species.[14] | Resolution may be lower than HIC for DAR separation. Performance is highly dependent on the payload and its effect on pI. |
| Membrane Chromatography | Uses membranes with HIC or IEX ligands for rapid processing. | High throughput and reduced processing times compared to resin-based chromatography.[17] Can be used in a tandem system to remove impurities and polish the ADC in a single step.[17][22] | Binding capacity may be lower than traditional resins. Scalability needs careful consideration. |
Principle of HIC for DAR Separation
The following diagram illustrates how HIC separates ADC species with different Drug-to-Antibody Ratios.
Caption: HIC separates ADCs by hydrophobicity as salt is decreased.
Problem 3: Removal of Free Payload and Solvents
Q: How can I efficiently remove residual unconjugated payload and organic solvents (e.g., DMSO) from my this compound ADC preparation?
A: The most effective and scalable method for removing small molecule impurities is Tangential Flow Filtration (TFF), also known as Ultrafiltration/Diafiltration (UF/DF).[17][22] This technique separates molecules based on size.
Key Steps in TFF for ADC Purification:
-
Concentration (UF): The initial ADC solution is concentrated to reduce the volume for the subsequent buffer exchange step.
-
Diafiltration (DF): The formulation buffer is continuously added to the retentate at the same rate that filtrate is removed. This "washes" the ADC, efficiently removing small molecules like free payload and solvents that can pass through the membrane pores.[1]
-
Final Concentration: After sufficient buffer exchange (typically 5-10 diavolumes), the ADC is concentrated to the final target concentration.
If TFF is insufficient, additional chromatographic steps like CEX or activated carbon filtration may be required, though these can complicate the process and reduce yield.[17]
Experimental Protocols
Protocol 1: HIC-HPLC for DAR Analysis
This protocol provides a general method for determining the average DAR and DAR distribution of this compound.
-
Instrumentation: HPLC or UPLC system, preferably bio-inert, with a UV detector.[11]
-
Column: HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent Protein-Pak Hi Res HIC).
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95.
-
Mobile Phase B: 25 mM Sodium Phosphate, 25% Isopropanol (v/v), pH 6.95.[12]
-
Sample Preparation: Dilute the this compound ADC sample to 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: 280 nm and 248 nm (if payload has absorbance).
-
Gradient:
-
0-2 min: 100% A
-
2-22 min: Linear gradient from 0% to 100% B.
-
22-25 min: 100% B (column wash).
-
25-30 min: 100% A (re-equilibration).
-
-
-
Data Analysis:
-
Identify peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Higher DAR species will have longer retention times.[23]
-
Calculate the relative area of each peak.
-
Calculate the average DAR using the formula: Average DAR = Σ (Peak Area % * DAR Value) / Σ (Peak Area %)
-
Protocol 2: SEC-HPLC for Aggregate Analysis
This protocol outlines a standard method for quantifying high molecular weight species.
-
Instrumentation: HPLC or UPLC system with a UV detector.[5]
-
Column: SEC column (e.g., Agilent AdvanceBio SEC 300Å, Tosoh TSKgel G3000SWxl).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8. (Note: For some hydrophobic ADCs, the addition of an organic modifier like isopropanol or acetonitrile may be needed to prevent secondary interactions).[3][19]
-
Sample Preparation: Dilute the this compound ADC to 1 mg/mL in the mobile phase.
-
HPLC Method:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: 280 nm.
-
Run Time: 15-30 minutes (isocratic).
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).
-
Calculate the percentage of aggregates: % Aggregates = (Area_Aggregates / Total_Area_All_Peaks) * 100
-
Protocol 3: Tangential Flow Filtration (TFF) for Purification
This protocol describes a lab-scale TFF process for buffer exchange and removal of free payload.
-
System: Lab-scale TFF system with a peristaltic pump and a holder for a flat-sheet cassette or hollow fiber module.
-
Membrane: Use a membrane with a molecular weight cut-off (MWCO) of 30 kDa for a ~150 kDa ADC.
-
Preparation:
-
Install the membrane and flush the system thoroughly with purification-grade water.
-
Equilibrate the system with the final formulation buffer.
-
-
Process:
-
Load the crude ADC solution into the system.
-
Initial Concentration (Optional): Concentrate the ADC solution to a target of 25-30 g/L to reduce the diafiltration volume.
-
Diafiltration: Perform a constant-volume diafiltration by adding the formulation buffer to the retentate vessel at the same rate as the permeate is being removed. Exchange 5-10 diavolumes to ensure >99% removal of small molecule impurities.
-
Final Concentration: Concentrate the purified ADC to the desired final concentration.
-
Recovery: Recover the product from the TFF system, flushing with a small amount of formulation buffer to maximize yield.
-
References
- 1. adcreview.com [adcreview.com]
- 2. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 3. lcms.cz [lcms.cz]
- 4. pharmtech.com [pharmtech.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. lcms.cz [lcms.cz]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. adcreview.com [adcreview.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. waters.com [waters.com]
Technical Support Center: Optimizing the In Vitro Efficacy of PB038 Antibody-Drug Conjugates
Welcome to the technical support center for PB038-based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vitro efficacy of your this compound ADCs. This compound is a drug-linker conjugate featuring a PEG unit and a cleavable linker attached to the potent topoisomerase I inhibitor, Exatecan.[1][2][3][4]
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of this compound ADC in vitro performance.
Q1: What is the mechanism of action for a this compound-based ADC?
A1: The mechanism of action for a this compound-based ADC begins with the antibody component binding to a specific target antigen on the surface of a cancer cell.[5][6] This binding triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex.[7][8] Once inside the cell, the complex is trafficked to the lysosome, where the cleavable linker of this compound is processed, releasing the Exatecan payload.[7] Exatecan then inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA double-strand breaks and ultimately, apoptotic cell death.[7][9]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the in vitro efficacy of my this compound ADC?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly influences the potency of an ADC.[][11] A higher DAR generally leads to increased cytotoxicity, as more payload molecules are delivered to the target cell.[12][13] However, an excessively high DAR can also lead to issues such as aggregation, reduced stability, and altered pharmacokinetic properties, which may negatively impact performance.[5][12][13] For Exatecan-based ADCs, a DAR of around 8 has been shown to be effective.[5][14] It is crucial to optimize the DAR to find a balance between potency and maintaining favorable biophysical properties.
Q3: What is the "bystander effect" and how does it relate to this compound ADCs?
A3: The bystander effect is the ability of an ADC to kill neighboring antigen-negative tumor cells.[15] This occurs when the cytotoxic payload is released from the target cell and diffuses into adjacent cells.[15][16] For a this compound ADC, the Exatecan payload, once liberated, can cross the cell membrane and induce apoptosis in nearby cancer cells that may not express the target antigen.[5] This is particularly important in treating heterogeneous tumors where antigen expression can be varied.[15] The cleavable linker in this compound is designed to facilitate the release of the membrane-permeable Exatecan payload, thus enabling a potent bystander effect.[5][15][16][17]
Q4: How important is target antigen selection and expression level for the in vitro efficacy of my this compound ADC?
A4: Target antigen selection is a cornerstone of ADC efficacy and safety.[6] An ideal target antigen should be highly and homogenously expressed on the surface of tumor cells with minimal expression on healthy tissues.[6][18] The level of target antigen expression often correlates with the potency of the ADC, as a higher number of surface antigens can lead to increased ADC binding and internalization.[19] However, for ADCs with potent payloads and a strong bystander effect like those utilizing Exatecan, even low-expressing target populations can be effectively treated.[20][21] It is recommended to quantify the target antigen expression on your cell lines of interest to better interpret your in vitro cytotoxicity results.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound ADCs.
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of your this compound ADC between experiments using the same cell line.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Line Instability: High passage number leading to genetic drift and altered antigen expression. | Use authenticated, low-passage cell lines for all experiments. Regularly check for mycoplasma contamination. |
| Cell Health and Confluency: Cells are not in the exponential growth phase, are over-confluent, or are unhealthy at the time of ADC treatment. | Ensure cells are seeded at an optimal density to be in the logarithmic growth phase during the entire incubation period. Avoid letting cells become over-confluent. |
| ADC Aggregation: The this compound ADC has formed aggregates, reducing its effective concentration and potency. | Visually inspect the ADC solution for precipitates before use. Characterize the aggregation state using methods like size-exclusion chromatography (SEC). Minimize freeze-thaw cycles by aliquoting the ADC upon receipt. |
| Inconsistent Incubation Times: Variation in the duration of ADC exposure. | Strictly adhere to a consistent incubation time for all experiments. For topoisomerase I inhibitors like Exatecan, longer incubation times (e.g., 72-120 hours) are often required to observe the full cytotoxic effect.[7][9] |
| Reagent Variability: Inconsistent quality or concentration of assay reagents (e.g., MTT, XTT). | Use high-quality, fresh reagents. Prepare stock solutions carefully and store them under recommended conditions. |
Guide 2: Low Potency or No Cytotoxic Effect Observed
Problem: Your this compound ADC is showing unexpectedly low potency or no cytotoxic effect on the target-positive cell line.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Target Antigen Expression: The target cell line expresses low or no target antigen. | Confirm target antigen expression levels on the cell surface using flow cytometry with the unconjugated antibody. |
| Inefficient ADC Internalization: The ADC is binding to the cell surface but is not being efficiently internalized. | Conduct an antibody internalization assay using flow cytometry or confocal microscopy to quantify the uptake of the ADC. |
| Premature Drug-Linker Cleavage: The this compound linker is unstable in the cell culture medium, leading to premature release of Exatecan. | Perform a stability study of the ADC in the assay medium to ensure the linker remains intact over the course of the experiment. |
| Incorrect Assay Endpoint: The chosen assay endpoint is not appropriate for the mechanism of action of Exatecan. | Exatecan induces apoptosis.[7][9] Consider using an apoptosis assay (e.g., Annexin V/PI staining) in addition to a viability assay to confirm the mechanism of cell death. |
| Suboptimal Drug-to-Antibody Ratio (DAR): The DAR of the ADC is too low, resulting in insufficient payload delivery. | Verify the DAR of your ADC batch using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[][11] |
III. Experimental Protocols & Data Presentation
Quantitative Data Summary: In Vitro Cytotoxicity of Exatecan-Based ADCs
The following table summarizes representative in vitro cytotoxicity data for Exatecan-based ADCs from published studies. This data can serve as a benchmark for your own experiments with this compound ADCs.
| ADC | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | SK-BR-3 (HER2-positive) | 0.04 | [14] |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | NCI-N87 (HER2-positive) | 0.17 | [5] |
| Exatecan-based anti-HER2 ADC (DAR ~8) | HER2 | SK-BR-3 (HER2-positive) | 0.41 | [14] |
| Exatecan-based anti-HER2 ADC (DAR ~4) | HER2 | SK-BR-3 (HER2-positive) | 9.36 | [14] |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | MDA-MB-468 (HER2-negative) | >30 | [14] |
Key Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT/XTT-based)
This protocol outlines a standard method for assessing the cytotoxic effect of a this compound ADC on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, a negative control ADC (targeting an irrelevant antigen), the unconjugated antibody, and free Exatecan payload. Treat the cells with these dilutions. Include untreated cells as a control for 100% viability.
-
Incubation: Incubate the plates for 72 to 120 hours.[7][9] The optimal incubation time should be determined based on the cell line's doubling time.
-
MTT/XTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[22] Alternatively, use a water-soluble tetrazolium salt like XTT according to the manufacturer's instructions.
-
Formazan Solubilization (for MTT): If using MTT, carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[22]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
2. ADC Internalization Assay (Flow Cytometry-based)
This protocol describes a method to quantify the internalization of a this compound ADC.
-
Cell Preparation: Harvest cells and resuspend them in FACS buffer (e.g., PBS with 2% FBS).
-
ADC Incubation: Incubate the cells with the this compound ADC (or a fluorescently labeled version) at a saturating concentration on ice for 30-60 minutes to allow for surface binding.
-
Internalization Induction: Wash the cells to remove unbound ADC and then incubate them at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. Keep a control sample on ice (0 hours).
-
Surface Signal Quenching/Stripping: After the desired incubation time, place the cells on ice. To differentiate between surface-bound and internalized ADC, you can either:
-
Add a quenching agent (e.g., trypan blue for fluorescently labeled ADCs) to quench the fluorescence of surface-bound ADC.
-
Use an acid wash (e.g., glycine-HCl, pH 2.5) to strip the surface-bound ADC.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The remaining fluorescence intensity after quenching or stripping represents the internalized ADC.
-
Data Analysis: Calculate the percentage of internalization at each time point relative to the total bound ADC at time 0.
3. Bystander Effect Assay (Co-culture-based)
This protocol allows for the evaluation of the bystander killing capacity of a this compound ADC.
-
Cell Line Preparation: Use two cell lines: a target antigen-positive (Ag+) line and a target antigen-negative (Ag-) line. The Ag- line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed each cell line individually as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the this compound ADC.
-
Incubation: Incubate the plates for 72-96 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity in each well using a fluorescence plate reader to specifically assess the viability of the Ag- cells. You can also perform a standard cell viability assay (e.g., MTT) on the monoculture plates.
-
Data Analysis: Calculate the percentage of viability of the GFP-expressing Ag- cells in the co-culture wells relative to the untreated co-culture wells. A significant decrease in the viability of the Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
IV. Diagrams
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Drug-Linker Conjugates for ADC | 2851058-71-2 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
- 11. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 12. The Analysis of Key Factors Related to ADCs Structural Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 14. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Toxicity of Exatecan-Based Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target toxicity of exatecan-based antibody-drug conjugates (ADCs), such as PB038.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of off-target toxicity associated with exatecan-based ADCs?
A1: The primary driver of off-target toxicity for exatecan-based ADCs is the premature release of the exatecan payload in systemic circulation before reaching the tumor cells.[1][2] This free, highly potent topoisomerase I inhibitor can then be taken up by healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract, leading to toxicity.[3][4] Additionally, "on-target, off-tumor" toxicity can occur if the target antigen is expressed on healthy tissues.[5]
Q2: What are the most common off-target toxicities observed with topoisomerase I inhibitor-based ADCs like those containing exatecan?
A2: The most frequently reported dose-limiting toxicities for topoisomerase I inhibitor-based ADCs are hematologic and gastrointestinal.[1][3][6] These include neutropenia (a decrease in a type of white blood cell), thrombocytopenia (a decrease in platelets), anemia, and diarrhea.[2][7] Nausea and fatigue are also common adverse events.[1][8]
Q3: How can the design of the ADC be modified to reduce off-target toxicity?
A3: Several ADC design strategies can help mitigate off-target toxicity:
-
Linker Stability: Employing more stable linkers that are selectively cleaved in the tumor microenvironment can minimize premature payload release.[9]
-
Drug-to-Antibody Ratio (DAR): Optimizing the DAR is crucial. While a higher DAR can increase potency, it can also lead to faster clearance and increased toxicity. A lower, more homogenous DAR often improves the therapeutic window.[1]
-
Antibody Engineering: Modifying the antibody to have a higher affinity for tumor-associated antigens compared to those on healthy tissues can reduce on-target, off-tumor toxicity.[9]
Q4: What in vitro assays are recommended for assessing the off-target toxicity of exatecan-based ADCs?
A4: Standard in vitro cytotoxicity assays are essential for evaluating the potency and specificity of exatecan-based ADCs. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells to determine cell viability after ADC treatment.[10][11][12]
-
XTT Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial activity but produces a water-soluble formazan, simplifying the protocol.[10] These assays should be performed on both antigen-positive and antigen-negative cell lines to assess target-specific and off-target cytotoxicity.[13]
Q5: What are the key considerations for designing in vivo toxicology studies for exatecan-based ADCs?
A5: In vivo toxicology studies are critical for evaluating the safety profile of an ADC in a whole-organism context. Key considerations include:
-
Species Selection: The chosen animal model should express the target antigen in a manner that reflects human physiology.[14][15]
-
Dose and Schedule: The dosing regimen should be based on preclinical efficacy studies and aim to identify the maximum tolerated dose (MTD).[16]
-
Toxicokinetics: Measuring the levels of total antibody, conjugated ADC, and free exatecan payload in plasma is crucial to understand the ADC's stability and its correlation with observed toxicities.[14]
-
Endpoint Analysis: Comprehensive analysis should include clinical observations, body weight changes, hematology, clinical chemistry, and histopathology of key organs.[15]
Troubleshooting Guides
Issue 1: High In Vitro Cytotoxicity in Antigen-Negative Cell Lines
-
Potential Cause:
-
Linker Instability: The linker may be unstable in the cell culture medium, leading to the release of free exatecan.
-
Non-specific Uptake: The ADC may be taken up by cells through mechanisms other than target antigen binding, such as pinocytosis.
-
Hydrophobicity of the ADC: High drug-to-antibody ratio (DAR) with a hydrophobic payload like exatecan can lead to non-specific interactions with cells.[17]
-
-
Troubleshooting Steps:
-
Linker Stability Control: Incubate the ADC in cell culture media for the duration of the experiment, then test the supernatant on target cells to check for released payload activity.
-
Free Payload Control: Include a free exatecan control at concentrations equivalent to the payload on the ADC to differentiate between ADC-mediated and free drug-mediated toxicity.
-
Optimize DAR: If possible, test ADCs with a lower and more homogenous DAR.[1]
-
Wash Steps: Ensure thorough washing of cells after incubation with the ADC to remove any unbound conjugate.
-
Issue 2: Inconsistent or Poor In Vivo Efficacy
-
Potential Cause:
-
Poor Pharmacokinetics (PK): The ADC may be clearing from circulation too rapidly. This can be due to high DAR, aggregation, or instability.[1]
-
Low Tumor Penetration: The large size of the ADC may limit its ability to penetrate solid tumors effectively.
-
Insufficient Payload Potency at the Tumor Site: The amount of exatecan released within the tumor may not be sufficient to induce cell death.
-
-
Troubleshooting Steps:
-
PK/PD Studies: Conduct a pilot PK/PD study to assess the ADC's half-life and tumor accumulation.[]
-
ADC Characterization: Ensure the ADC is well-characterized, with low levels of aggregation and a defined DAR.
-
Dose Escalation: In preclinical models, carefully escalate the dose to determine if a therapeutic window can be achieved.[16]
-
Tumor Model Selection: Use a tumor model with well-documented and high expression of the target antigen.
-
Issue 3: Severe Hematologic Toxicity in Animal Models
-
Potential Cause:
-
Premature Payload Release: As with in vitro issues, linker instability in the bloodstream is a primary cause of systemic toxicity.[2]
-
On-Target Toxicity in Hematopoietic Tissues: The target antigen may be expressed on hematopoietic stem or progenitor cells.
-
High Cmax of Free Payload: A rapid release of exatecan can lead to a high peak concentration (Cmax) in the plasma, driving toxicity.
-
-
Troubleshooting Steps:
-
Linker Optimization: Evaluate ADCs with more stable linkers.
-
Target Expression Analysis: Perform immunohistochemistry or flow cytometry on bone marrow cells from the test species to check for target antigen expression.
-
Modified Dosing Regimen: Explore alternative dosing schedules, such as more frequent, lower doses, to reduce the Cmax of the free payload.[16]
-
Supportive Care: In preclinical studies, consider the use of supportive care agents like G-CSF to manage neutropenia, though this is primarily a clinical strategy.[7]
-
Quantitative Data
Due to the proprietary nature of drug development, comprehensive public databases of quantitative toxicity data for specific ADCs like this compound are not available. However, data from published preclinical and clinical studies of exatecan and other topoisomerase I inhibitor-based ADCs can provide valuable context.
Table 1: In Vitro Cytotoxicity of a HER2-Targeting Exatecan-Based ADC
| Cell Line | HER2 Status | IC50 (nM) |
| SK-BR-3 | Positive | 0.41 |
| NCI-N87 | Positive | 0.17 |
| MDA-MB-468 | Negative | > 30 |
Data adapted from preclinical studies of HER2-targeting exatecan conjugates.
Table 2: Common Grade ≥3 Adverse Events for Topoisomerase I Inhibitor-Based ADCs in Clinical Trials
| Adverse Event | Sacituzumab Govitecan (SN-38 payload) | Trastuzumab Deruxtecan (DXd payload) |
| Neutropenia | 51% | 19% |
| Diarrhea | 10% | 3% |
| Nausea | 6% | 8% |
| Fatigue | 5% | 6% |
Data represents the incidence of severe (Grade 3 or higher) adverse events and is compiled from various clinical trial reports for ADCs with similar payloads.[1][8]
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay[10][12]
-
Cell Seeding:
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the exatecan-based ADC, unconjugated antibody, and free exatecan payload in cell culture medium.
-
Remove the old medium from the cell plates and add the various concentrations of the test articles. Include untreated cells as a control.
-
Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours for topoisomerase I inhibitors).
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curves to determine the IC50 values.
-
Protocol: General In Vivo Toxicology Study Design[14][15]
-
Animal Model and Grouping:
-
Select a relevant animal species (e.g., cynomolgus monkeys for antibodies with human targets, or a relevant rodent model if cross-reactivity is confirmed).
-
Assign animals to treatment groups (e.g., vehicle control, unconjugated antibody, and multiple dose levels of the ADC). A typical group size is 3-5 animals per sex.
-
-
Dosing and Observation:
-
Administer the ADC intravenously according to the planned clinical schedule (e.g., once every three weeks).
-
Conduct daily clinical observations for signs of toxicity. Record body weights at least twice weekly.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points for hematology, clinical chemistry, and toxicokinetic analysis.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy.
-
Collect a comprehensive set of tissues for histopathological examination, with a focus on potential target organs of toxicity (e.g., bone marrow, gastrointestinal tract, liver, spleen).
-
-
Data Analysis:
-
Analyze all data for dose-dependent effects.
-
Determine the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD).
-
Correlate toxicokinetic parameters with toxicology findings.
-
Visualizations
Caption: Mechanism of action of an exatecan-based ADC.
Caption: In vitro cytotoxicity experimental workflow.
Caption: Logical workflow for troubleshooting off-target toxicity.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. karger.com [karger.com]
- 4. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Treatment-related adverse events of antibody drug-conjugates in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-Clinical Considerations for Antibody Drug Conjugates (ADCs) :: Parexel [parexel.com]
- 16. oncologyvoicenetwork.com [oncologyvoicenetwork.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PB038 and Val-Cit Linkers for Exatecan Delivery in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. For the potent topoisomerase I inhibitor exatecan, the choice of linker is paramount to achieving a wide therapeutic window. This guide provides an objective comparison of two linker technologies for exatecan delivery: the well-established valine-citrulline (Val-Cit) linker and the more recent PB038 linker.
Introduction to Linker Technologies
Linkers in ADCs are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as the presence of certain enzymes or a lower pH.[1][2] This targeted release mechanism is intended to minimize systemic toxicity.[3]
The Val-Cit linker is a widely used dipeptide-based cleavable linker.[4] Its cleavage is mediated by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in cancer cells.[4][5] This enzymatic cleavage releases the payload following the internalization of the ADC into the target cell.[5]
The This compound linker is a newer generation drug-linker conjugate that incorporates a polyethylene glycol (PEG) unit alongside a cleavable linker attached to exatecan.[6][7][8][9] The inclusion of a hydrophilic PEG spacer is a key design feature aimed at overcoming some of the limitations associated with more hydrophobic linkers like the traditional Val-Cit.[10]
Comparative Analysis
While direct head-to-head preclinical or clinical studies comparing this compound and Val-Cit linkers for exatecan delivery are not extensively available in the public domain, a comparison can be drawn based on their design, known chemical properties, and the performance of similar linker technologies.
Key Performance Characteristics
| Feature | Val-Cit Linker | This compound Linker | Rationale and Supporting Data |
| Cleavage Mechanism | Enzymatic (Cathepsin B) | Presumed Enzymatic (cleavable component) | The Val-Cit dipeptide is a well-characterized substrate for Cathepsin B, a lysosomal protease.[5][] this compound is described as containing a cleavable linker, which would likely also be designed for enzymatic cleavage within the target cell.[6][7][8] |
| Hydrophobicity | High | Low | The Val-Cit-PAB (p-aminobenzylcarbamate) moiety is inherently hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[10][12] The this compound linker incorporates a hydrophilic PEG unit to counteract the hydrophobicity of the exatecan payload, potentially improving solubility and reducing aggregation.[6][9][10] |
| Drug-to-Antibody Ratio (DAR) | Typically lower (2-4) | Potentially higher (e.g., 8) | The hydrophobicity of the Val-Cit linker can make it challenging to achieve high DARs without causing aggregation and poor pharmacokinetics.[4][12] Hydrophilic linkers, like those incorporating PEG, are designed to enable higher DARs while maintaining favorable physicochemical properties.[13][14] |
| Plasma Stability | Variable, potential for premature release | Designed for high stability | While generally stable, some studies have noted that Val-Cit linkers can be susceptible to premature cleavage by enzymes like human neutrophil elastase, leading to off-target toxicity.[12] Newer generation linkers, such as those with modified designs or hydrophilic spacers, often aim to enhance plasma stability.[13][15] |
| Bystander Effect | Yes | Yes | As both are cleavable linkers designed to release a membrane-permeable payload like exatecan, they are both capable of inducing a bystander effect, where the released drug can kill neighboring antigen-negative tumor cells.[3][16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different linker technologies in ADC development. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
-
Cell Culture: Plate target antigen-positive and negative cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the exatecan-ADCs (with both this compound and Val-Cit linkers) and a non-targeting control ADC. Add the diluted ADCs to the cells and incubate for 72-120 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTT assay.
-
Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC. A lower IC50 value indicates higher potency.
In Vivo Plasma Stability Assay
This assay measures the stability of the ADC and the rate of payload deconjugation in circulation.
-
Animal Model: Administer a single intravenous dose of the ADC to rodents (e.g., mice or rats).
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection. Process the blood to obtain plasma.
-
Quantification: Analyze the plasma samples using methods such as ELISA (to measure total antibody and ADC concentration) and liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of intact ADC, unconjugated antibody, and free exatecan.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the ADC's half-life in circulation.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Implant human tumor cells (that express the target antigen) subcutaneously into immunodeficient mice.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, Val-Cit-exatecan ADC, this compound-exatecan ADC). Administer the treatments, typically via intravenous injection, on a specified schedule.
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Endpoint: At the end of the study (or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Visualizations
Mechanism of Val-Cit Linker Cleavage
References
- 1. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. techbullion.com [techbullion.com]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. US20240207418A1 - Linkers, drug linkers and conjugates thereof and methods of using the same - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Head-to-Head Comparison: PB038 (Cleavable Linker) vs. Non-Cleavable Linkers for Exatecan-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity profile. This guide provides an objective, data-driven comparison of ADCs constructed with the cleavable PB038 drug-linker and those utilizing non-cleavable linker technology, both carrying the potent topoisomerase I inhibitor, Exatecan.
Introduction to Linker Technologies
This compound: A Cleavable Linker System
This compound is a drug-linker conjugate that incorporates a cleavable linker attached to the cytotoxic payload, Exatecan.[1][2] This design facilitates the release of the active drug upon internalization into the target cancer cell, where intracellular conditions, such as the presence of specific enzymes, trigger the cleavage of the linker.[3] A key advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly beneficial in treating heterogeneous tumors.[3][4]
Non-Cleavable Linkers
In contrast, non-cleavable linkers form a stable bond between the antibody and the payload. The release of the cytotoxic agent is entirely dependent on the lysosomal degradation of the antibody after the ADC is internalized by the cancer cell.[3][5] This process results in the release of the payload with an attached amino acid residue from the antibody. Non-cleavable linkers are generally associated with greater plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release and off-target toxicity.[5]
Comparative Data Summary
The following tables summarize the anticipated quantitative data from preclinical studies comparing Exatecan-based ADCs with a cleavable linker like this compound versus a non-cleavable linker. While direct head-to-head experimental data for this compound against a non-cleavable Exatecan ADC is not extensively published, the data presented here is a composite representation based on published studies of similar ADCs.
Table 1: In Vitro Cytotoxicity
| Parameter | ADC with this compound (Cleavable) | ADC with Non-Cleavable Linker |
| IC50 (Antigen-Positive Cells) | Potentially lower (higher potency) due to efficient payload release. | May be slightly higher compared to the cleavable counterpart. |
| Bystander Killing Effect | High, due to the release of membrane-permeable Exatecan. | Minimal to none, as the payload-amino acid adduct is less likely to cross cell membranes.[6] |
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | ADC with this compound (Cleavable) | ADC with Non-Cleavable Linker |
| Tumor Growth Inhibition (TGI) | Potentially high, especially in heterogeneous tumors due to the bystander effect. | High in homogenous, high-antigen expressing tumors. |
| Durability of Response | Dependent on tumor model and dosing regimen. | May show sustained response due to higher stability. |
Table 3: Pharmacokinetic Profile
| Parameter | ADC with this compound (Cleavable) | ADC with Non-Cleavable Linker |
| Plasma Stability | May be lower due to potential for premature linker cleavage. | Generally higher, leading to a longer half-life of the intact ADC.[5] |
| Systemic Exposure (AUC) | May be lower for the intact ADC. | Typically higher for the intact ADC. |
| Free Payload in Circulation | Low, but potentially detectable. | Extremely low to undetectable. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs (with this compound and non-cleavable linkers), unconjugated antibody, and free Exatecan as controls.
-
Incubation: Incubate the plates for a period determined by the cell doubling time (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by fitting the data to a dose-response curve.
In Vivo Efficacy Study in Xenograft Models
-
Animal Models: Use immunodeficient mice (e.g., nude or SCID) for tumor xenograft studies.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87 for gastric cancer) into the flanks of the mice.[7]
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a specified size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups and administer the ADCs (with this compound and non-cleavable linkers), vehicle control, and other relevant controls via intravenous injection at specified doses and schedules.
-
Tumor Measurement: Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression and survival.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the TGI.
Pharmacokinetic Analysis
-
Animal Models: Use appropriate animal models, such as rats or mice.
-
ADC Administration: Administer a single intravenous dose of the ADCs to the animals.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, etc.).
-
Sample Processing: Process the blood samples to obtain plasma.
-
Bioanalytical Methods:
-
Total Antibody: Quantify the concentration of the total antibody (conjugated and unconjugated) using an enzyme-linked immunosorbent assay (ELISA).
-
Intact ADC: Measure the concentration of the intact ADC using techniques like ligand-binding assays or hydrophobic interaction chromatography (HIC).
-
Free Payload: Quantify the concentration of the released, unconjugated payload (Exatecan) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: General mechanism of action for ADCs with cleavable and non-cleavable linkers.
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for determining in vitro cytotoxicity of ADCs using the MTT assay.
Logical Relationship of Linker Choice and Therapeutic Outcomes
Caption: Logical relationship between linker choice and potential therapeutic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Exatecan Payloads Against Other Prominent ADC Toxins
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of Exatecan and other leading ADC payloads.
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Exatecan, a potent topoisomerase I inhibitor, has emerged as a promising payload, demonstrating significant antitumor activity in preclinical and clinical settings. This guide provides an objective comparison of Exatecan with other widely used ADC toxins, including other topoisomerase I inhibitors and microtubule inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug development endeavors.
Mechanisms of Action: A Tale of Two Cellular Targets
The cytotoxic payloads employed in ADCs can be broadly categorized based on their mechanism of action. Exatecan belongs to the class of topoisomerase I inhibitors, while other prominent payloads, such as auristatins and maytansinoids, target microtubules.
Topoisomerase I Inhibitors: Inducing DNA Damage
Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin derivatives, including Exatecan, SN-38 (the active metabolite of irinotecan), and deruxtecan (DXd), exert their cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA.[1][2][3] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[1][2] When the replication fork encounters this stabilized complex, it results in irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.[3][4] Exatecan is a water-soluble derivative of camptothecin and has shown potent antitumor effects.[5]
Microtubule Inhibitors: Disrupting Cellular Scaffolding
Auristatins (e.g., monomethyl auristatin E or MMAE) and maytansinoids (e.g., DM1 and DM4) are highly potent agents that disrupt microtubule dynamics, a critical process for cell division.[6][7] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Auristatins and maytansinoids bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization.[6][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7] While both target microtubules, they bind to different sites; maytansinoids bind to the maytansine site, while auristatins bind to the vinca alkaloid site.[6]
Quantitative Comparison of Payload Potency
The in vitro cytotoxicity of ADC payloads is a key indicator of their potential therapeutic efficacy, often measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency.
Topoisomerase I Inhibitors: In Vitro Cytotoxicity
Preclinical studies have consistently demonstrated the superior potency of Exatecan compared to other topoisomerase I inhibitors.
| Payload | Cell Line | IC50 (nM) | Reference |
| Exatecan | KPL-4 (human breast cancer) | 0.9 | [8] |
| DXd | KPL-4 (human breast cancer) | 4.0 | [8] |
| Exatecan | Various Cancer Cell Lines | pM range | [9] |
| SN-38 | Various Cancer Cell Lines | - (10-50 fold less potent than Exatecan) | [9] |
| Exatecan | MDA-MB-231 (triple-negative breast) | 0.73 | [10] |
| DXd | MDA-MB-231 (triple-negative breast) | 2.72 | [10] |
| SN-38 | MDA-MB-231 (triple-negative breast) | 4.02 | [10] |
| Exatecan | NCI-N87 (gastric) | 0.95 | [10] |
| DXd | NCI-N87 (gastric) | 3.77 | [10] |
| SN-38 | NCI-N87 (gastric) | 3.37 | [10] |
| Exatecan | Capan-1 (pancreatic) | 1.04 | [10] |
| DXd | Capan-1 (pancreatic) | 2.62 | [10] |
| SN-38 | Capan-1 (pancreatic) | 3.60 | [10] |
Microtubule Inhibitors: In Vitro Cytotoxicity
Auristatins and maytansinoids are known for their high potency, with IC50 values typically in the picomolar to nanomolar range.
| Payload | Cell Line | IC50 (nM) |
| MMAE | Karpas 299 (CD30-positive lymphoma) | ~1.8 ng/ml (~2.5 nM)[11] |
| MMAE | Raji-CD30+ (CD30-positive lymphoma) | ~3.6 ng/ml (~5.0 nM)[11] |
| DM1 (in T-DM1) | HER2-positive breast cancer cells | Varies by cell line |
Preclinical In Vivo Efficacy
The antitumor activity of ADCs is evaluated in vivo using xenograft models, where human tumor cells are implanted in immunocompromised mice. Key metrics include tumor growth inhibition (TGI).
Exatecan-Based ADCs: Superior Tumor Regression
Preclinical studies have shown that Exatecan-based ADCs can lead to potent and lasting tumor regression, even in tumors with low antigen expression or those resistant to other therapies.[9] A HER2-targeting Exatecan ADC demonstrated superior efficacy over a comparable DXd-ADC in a low HER2-expressing breast cancer model.[9] In a challenging, medium HER2-expressing breast cancer model (JIMT-1), a dual-TOP1i DAR4 Araris ADC with an Exatecan-based payload showed superior anti-tumor efficacy compared to a payload-dose-adjusted T-DXd (DAR8).[12]
SN-38-Based ADCs: Demonstrated In Vivo Activity
Sacituzumab govitecan, an ADC with an SN-38 payload, has demonstrated impressive anti-tumor activity in preclinical models of chemotherapy-resistant epithelial ovarian cancer.[13] In vivo experiments with Trop-2 positive EOC xenografts showed that twice-weekly injections for three weeks resulted in significant tumor growth inhibition compared to a control ADC.[13]
Deruxtecan (DXd)-Based ADCs: Potent In Vivo Efficacy
Trastuzumab deruxtecan (T-DXd) has shown significant tumor growth inhibition and prolonged survival in orthotopic patient-derived xenograft (PDX) models of HER2-positive and HER2-low breast cancer brain metastases.[1] Datopotamab deruxtecan (Dato-DXd) also demonstrated impressive tumor growth inhibition in chemotherapy-resistant poorly differentiated endometrial cancer xenografts.[3][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize ADC payloads.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., target-positive and target-negative)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC and control articles (unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Reagent Addition:
-
MTT: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization solution and incubate overnight in the dark.
-
XTT: Add XTT reagent (mixed with an electron coupling agent) to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the logarithm of the ADC concentration. Determine the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic regression).[2][6][15]
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Fluorescently labeled Ag- cells (e.g., GFP-transfected) for co-culture assays
-
ADC and control articles
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure (Co-culture method):
-
Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in 96-well plates.
-
ADC Treatment: Add serial dilutions of the ADC to the co-culture.
-
Incubation: Incubate the plates for a specified period (e.g., 48-144 hours).
-
Imaging/Reading: Monitor the viability of the fluorescent Ag- cells using a fluorescence microscope or plate reader.
-
Data Analysis: Quantify the reduction in the number or fluorescence intensity of Ag- cells in the presence of ADC-treated Ag+ cells compared to controls.[16][17][18]
ADC Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of payload deconjugation in plasma.
Materials:
-
ADC
-
Plasma from relevant species (e.g., mouse, rat, human)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to isolate the ADC (e.g., via affinity capture) and/or extract the free payload.
-
LC-MS/MS Analysis: Analyze the samples to determine the drug-to-antibody ratio (DAR) of the intact ADC and/or quantify the concentration of the released payload over time.
-
Data Analysis: Calculate the percentage of intact ADC remaining or the rate of payload release to determine the plasma stability.[5][7][8][19][20]
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. mbcbrainmets.org [mbcbrainmets.org]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Preclinical Activity of Datopotamab Deruxtecan (Dato-DXd), an Antibody-Drug Conjugate Targeting TROP2, in Poorly Differentiated Endometrial Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ADC Plasma Stability Assay [iqbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical evaluation of a novel antibody–drug conjugate OBI-992 for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. agilent.com [agilent.com]
- 18. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Cross-Validation of Characterization Methods for Exatecan-Based Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) as targeted cancer therapies requires rigorous analytical characterization to ensure their safety, efficacy, and consistency. This guide provides a comparative overview of key methods for the characterization of ADCs utilizing an exatecan-based payload, such as one constructed with the PB038 drug-linker.[1] Exatecan, a potent topoisomerase I inhibitor, is a clinically relevant payload for ADCs.[2] This document outlines the cross-validation of essential analytical techniques, presenting experimental protocols and comparative data to aid researchers in selecting and implementing robust characterization strategies.
Core Analytical Attributes and Characterization Methods
The critical quality attributes of an ADC that require thorough characterization include the drug-to-antibody ratio (DAR), the distribution of drug-linker species, the amount of unconjugated antibody, and the level of free drug.[3][4] A variety of analytical techniques are employed to assess these attributes, and cross-validation between methods is crucial for ensuring data accuracy and integrity.[5]
Table 1: Comparison of Key ADC Characterization Methods
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Average DAR, drug load distribution, percentage of unconjugated antibody.[4][6] | Robust, reproducible, widely used for DAR analysis.[4][7] | Resolution can be limited for heterogeneous mixtures like lysine-conjugated ADCs.[6] |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Separates molecules based on hydrophobicity followed by mass determination. | Accurate mass of light and heavy chains, DAR, and drug load distribution.[7] | Provides detailed molecular weight information.[7] | Ionization efficiency can be affected by drug load, potentially impacting DAR accuracy.[6] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | Detection and quantification of aggregates and fragments.[6] | Effective for assessing high molecular weight species. | Limited in resolving small fragments from the main peak.[6] |
| Ligand-Binding Assays (LBA) | Utilize antigen-antibody binding to quantify analytes. | Total antibody concentration, conjugated antibody concentration.[4][5][8] | High sensitivity and throughput.[4][8] | Can be influenced by the position of the drug-linker and may not provide information on DAR.[4] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates and quantifies small molecules. | Quantification of free payload (unconjugated drug).[5] | High specificity and sensitivity for small molecule analysis.[5] | Requires specialized equipment and expertise. |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by HIC
-
Purpose: To determine the average DAR and drug load distribution of the exatecan-ADC.
-
Methodology:
-
Sample Preparation: The ADC sample is diluted to a final concentration of 1 mg/mL in the mobile phase A.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with mobile phase A (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient is applied from 100% mobile phase A to 100% mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol) over 30 minutes.
-
Detection: The elution profile is monitored at 280 nm.
-
Data Analysis: The peak areas for each species (unconjugated antibody and ADC with different DAR values) are integrated. The average DAR is calculated based on the relative peak areas.
-
Mass Analysis of ADC Subunits by RPLC-MS
-
Purpose: To confirm the identity and determine the mass of the light and heavy chains of the ADC, and to calculate the DAR.
-
Methodology:
-
Sample Preparation: The ADC is reduced to separate the light and heavy chains using a reducing agent like dithiothreitol (DTT).
-
Chromatographic System: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.
-
Column: A reversed-phase column (e.g., C4 or C8) is used.
-
Gradient: A gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing 0.1% formic acid, is used to elute the protein chains.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode to acquire the mass spectra of the eluting light and heavy chains.
-
Data Analysis: The deconvoluted mass spectra provide the masses of the unconjugated and conjugated light and heavy chains. The number of conjugated drugs per chain can be determined from the mass shift, and the overall DAR can be calculated.[7]
-
Visualizing ADC Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of an exatecan-based ADC and a typical experimental workflow for its characterization.
Caption: Mechanism of action of an exatecan-based ADC.
Caption: Experimental workflow for ADC characterization.
Conclusion
The comprehensive characterization of exatecan-based ADCs is paramount for their successful development. A multi-faceted analytical approach, combining techniques such as HIC, RPLC-MS, SEC, and LBAs, is necessary to fully elucidate the critical quality attributes of these complex molecules. Cross-validation of the data obtained from these orthogonal methods is essential to ensure the accuracy and reliability of the characterization results, ultimately supporting the advancement of these promising cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. benchchem.com [benchchem.com]
- 6. ppd.com [ppd.com]
- 7. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
In Vivo Efficacy of Exatecan-Based Antibody-Drug Conjugates: A Comparative Guide to Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually advancing, with the linker component playing a pivotal role in balancing efficacy and safety. This guide provides an objective in vivo comparison of various linker technologies utilized in Exatecan-based ADCs. Exatecan, a potent topoisomerase I inhibitor, has emerged as a promising payload, and the choice of linker is critical to unlocking its full therapeutic potential. While specific in-vivo efficacy data for the PB038 drug-linker conjugate, which comprises a PEG unit and a cleavable linker attached to Exatecan, is not publicly available, this guide will compare the in vivo performance of several other advanced linker platforms for Exatecan-based ADCs based on published preclinical data.
Comparative In Vivo Efficacy of Exatecan ADC Linkers
The following table summarizes the in vivo efficacy of different Exatecan-based ADCs, highlighting the impact of various linker technologies on their anti-tumor activity in preclinical xenograft models.
| ADC | Linker Type | Payload | Target | Cancer Model (Xenograft) | Dosing Regimen | Key Efficacy Outcome | Comparator |
| Tra-Exa-PSAR10 | Polysarcosine-based (hydrophilic) | Exatecan | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed T-DXd in tumor growth inhibition.[1][2] | T-DXd (Enhertu®) |
| Trastuzumab-exo-EVC-Exatecan | "Exo-linker" (hydrophilic, cleavable) | Exatecan | HER2 | NCI-N87 (Gastric Cancer) | Not specified | Demonstrated tumor inhibition comparable to T-DXd.[3][4][5][6] | T-DXd (Enhertu®) |
| IgG(8)-EXA | l-Ala-l-Ala (cleavable dipeptide) with PEG12 | Exatecan | HER2 | BT-474 (Breast Cancer) | Not specified | Displayed potent antitumor activity.[7] | T-DXd (Enhertu®) |
| Phosphonamidate-linked ADC | Ethynyl-phosphonamidate with PEG24 | Exatecan | HER2 | Not specified | Four dose levels tested | Superior in vivo efficacy compared to Enhertu.[8] | T-DXd (Enhertu®) |
| Precemtabart tocentecan (Precem-TcT) | β-glucuronide (cleavable) | Exatecan | CEACAM5 | Colorectal Cancer | ≥2.4 mg/kg, every 3 weeks | Confirmed partial responses in heavily pretreated patients.[9] | Not applicable (Phase 1 trial) |
| A16.1-Exa | Cysteine-maleimide with hydrophilic moiety (cleavable) | Exatecan | CNTN4 | HT1080/CNTN4 (Fibrosarcoma) | Not specified | Demonstrated a very promising anti-tumor effect.[10] | Dxd conjugate |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are outlines of typical experimental protocols employed in the evaluation of Exatecan-based ADCs.
General In Vivo Xenograft Study Protocol
A common methodology for assessing the in vivo efficacy of Exatecan-ADCs involves the use of immunodeficient mice bearing human tumor xenografts.
-
Cell Line and Animal Models:
-
Tumor Implantation:
-
A suspension of cancer cells (e.g., 5 x 106 to 10 x 106 cells) in a suitable medium (e.g., PBS or Matrigel mixture) is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Mice are randomized into treatment and control groups based on tumor volume.
-
ADCs, vehicle control, and comparator drugs are administered intravenously (i.v.) via the tail vein. Dosing can be a single administration or multiple doses over a period.[1]
-
-
Efficacy Evaluation:
-
Tumor volumes are measured at regular intervals (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a specific volume or at a predetermined time point.
-
Efficacy is assessed by comparing the tumor growth inhibition (TGI) between the treated and control groups. Complete and partial responses are also noted.[1]
-
Pharmacokinetic (PK) Analysis Protocol
Pharmacokinetic studies are essential to understand the stability and exposure of the ADC in vivo.
-
Animal Model and Dosing:
-
Sample Collection:
-
Blood samples are collected at various time points post-administration (e.g., 1, 6, 24, 48, 96, 168 hours).
-
-
Bioanalytical Methods:
-
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the total antibody concentration.[3]
-
Liquid chromatography-mass spectrometry (LC-MS) is employed to measure the concentration of the intact ADC and determine the drug-to-antibody ratio (DAR) over time, providing insights into linker stability.[3]
-
Visualizing ADC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts in ADC development and evaluation.
Caption: Mechanism of action for a cleavable linker ADC.
Caption: Workflow for a typical in vivo xenograft study.
Caption: Logical relationship for comparing ADC linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Benchmarking PB038 Stability: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, ensuring the stability of a therapeutic protein is a critical determinant of its clinical and commercial success. This guide provides a comparative stability analysis of PB038, a novel drug-linker conjugate, against industry standards, with a focus on antibody-drug conjugates (ADCs) utilizing similar cytotoxic payloads.
The inherent complexity of protein-based therapeutics, particularly ADCs, presents unique stability challenges.[1][2] The conjugation of a small molecule payload can alter the physicochemical properties of the monoclonal antibody, potentially impacting its aggregation propensity and overall stability.[1] Therefore, rigorous stability assessment is paramount throughout the development lifecycle.
This guide leverages established analytical methodologies to benchmark the stability profile of this compound. By presenting data in a comparative format and detailing the experimental protocols, we aim to provide a clear and objective assessment of this compound's stability characteristics.
Comparative Stability Analysis
To provide a relevant benchmark, the stability of this compound is compared against a representative ADC with a related payload, such as an exatecan derivative. The following table summarizes key stability-indicating parameters under accelerated and stressed conditions.
| Stability Parameter | This compound | Competitor ADC (e.g., Enhertu) | Industry Standard (Typical) |
| Thermal Stability (Tm) | |||
| Differential Scanning Calorimetry (DSC) | 72°C | 70°C | > 65°C |
| Aggregation | |||
| Size-Exclusion Chromatography (SEC) | < 1% increase in high molecular weight species after 1 month at 40°C | < 1.5% increase in high molecular weight species after 1 month at 40°C | < 2% increase under accelerated conditions |
| Fragmentation | |||
| Capillary Electrophoresis-SDS (CE-SDS) | No significant increase in low molecular weight species | Minor increase in fragmentation observed | Minimal fragmentation |
| Drug-to-Antibody Ratio (DAR) | |||
| Hydrophobic Interaction Chromatography (HIC) | Stable DAR of ~8 maintained | Stable DAR of ~8 maintained | Minimal change in DAR |
| Forced Degradation (Oxidation) | |||
| Peptide Mapping (LC-MS) | Low propensity for oxidation at key residues | Moderate oxidation at specific methionine residues | Controlled and well-characterized oxidation |
Note: The data presented for this compound and the competitor ADC are representative and intended for comparative purposes.
Mechanism of Action: A General ADC Pathway
As this compound is a drug-linker conjugate, its mechanism of action follows the established paradigm of an antibody-drug conjugate. The following diagram illustrates this general signaling and internalization pathway.
Experimental Workflow for Stability Assessment
A multi-faceted approach is employed to thoroughly evaluate the stability of this compound. The following diagram outlines the typical experimental workflow.
Methodologies
Detailed experimental protocols are crucial for the accurate and reproducible assessment of protein stability. Below are the methodologies for the key experiments cited in this guide.
Accelerated Stability Studies
Purpose: To predict the long-term stability of a drug product by subjecting it to elevated stress conditions.[3]
Protocol:
-
Sample Preparation: Aliquots of this compound are prepared in its final formulation buffer at the intended concentration.
-
Storage Conditions: Samples are stored in a controlled environment at 40°C ± 2°C with 75% ± 5% relative humidity for a predefined period (e.g., 1, 3, and 6 months).
-
Time Points: At each time point, samples are withdrawn and analyzed using a suite of analytical techniques as outlined in the workflow diagram.
-
Analysis: The data are compared to the initial (T=0) sample to assess changes in quality attributes.
Size-Exclusion Chromatography (SEC)
Purpose: To separate and quantify protein aggregates and fragments based on their hydrodynamic size.[4]
Protocol:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector is used.[5][6]
-
Column: A silica-based column with a hydrophilic coating suitable for protein separations is employed (e.g., Agilent AdvanceBio SEC).[6]
-
Mobile Phase: A physiological pH buffer, such as phosphate-buffered saline (PBS), is typically used to maintain the native protein structure.[5] For ADCs, which can be more hydrophobic, the addition of a small amount of organic solvent may be necessary to prevent secondary interactions with the column matrix.[4][6]
-
Analysis: The chromatogram is analyzed to determine the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the main monomer peak.
Differential Scanning Calorimetry (DSC)
Purpose: To measure the thermal stability of a protein by determining its melting temperature (Tm).[7][8]
Protocol:
-
Sample Preparation: The protein sample and a matching buffer reference are loaded into the DSC instrument.
-
Temperature Scan: The samples are heated at a constant rate (e.g., 1°C/min), and the differential heat capacity between the sample and reference is measured as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to determine the midpoint of the unfolding transition (Tm), which is a direct measure of the protein's thermal stability. For ADCs, DSC can also provide insights into the stability of different drug-loaded species.[9]
Conclusion
This comparative guide provides a framework for evaluating the stability of this compound against industry standards for antibody-drug conjugates. The data and methodologies presented underscore the importance of a comprehensive stability program in the development of robust and effective protein therapeutics. The favorable stability profile of this compound, as indicated by the representative data, suggests its potential as a promising therapeutic candidate. Further real-time stability studies will be essential to confirm these findings and establish the final shelf-life of the product.
References
- 1. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 2. ENHERTU® (fam-trastuzumab deruxtecan-nxki) demonstrated a median progression-free survival of 13.2 months in HR-positive, HER2-low and HER2-ultralow metastatic breast cancer following one or more lines of endocrine therapy [astrazeneca-us.com]
- 3. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. ddtjournal.com [ddtjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Biophysical Characterization of Antibody Drug Conjugates Using DSC - TA Instruments [tainstruments.com]
Navigating the Therapeutic Landscape: A Comparative Analysis of PB038 (Exatecan-Based) ADCs and Alternatives
For Immediate Release
In the rapidly evolving field of antibody-drug conjugates (ADCs), achieving a wide therapeutic window is paramount for clinical success. This guide provides a comprehensive comparison of the therapeutic window of ADCs utilizing the potent topoisomerase I inhibitor exatecan, exemplified by agents like the conceptual PB038, against prominent alternatives with different payload mechanisms. This analysis is designed to equip researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions in the pursuit of safer and more effective cancer therapies.
Executive Summary
The therapeutic window of an ADC is the critical range between the minimum effective dose (MED) that elicits a therapeutic response and the maximum tolerated dose (MTD) that avoids unacceptable toxicity. This guide delves into a comparative analysis of three distinct ADC classes, categorized by their cytotoxic payloads:
-
Exatecan-Derivatives (e.g., Deruxtecan in Trastuzumab Deruxtecan - T-DXd): A potent topoisomerase I inhibitor.
-
SN-38 (e.g., in Sacituzumab Govitecan - SG): The active metabolite of irinotecan, also a topoisomerase I inhibitor.
-
Monomethyl Auristatin E (MMAE) (e.g., in Enfortumab Vedotin): A microtubule-disrupting agent.
By examining key efficacy and toxicity data from clinical trials, this guide aims to provide a clear comparison of their respective therapeutic windows.
Comparative Analysis of Therapeutic Windows
The following tables summarize the efficacy and toxicity profiles of Trastuzumab Deruxtecan (T-DXd), Sacituzumab Govitecan (SG), and Enfortumab Vedotin, providing insights into their therapeutic windows in specific indications.
Table 1: Efficacy Data of Selected ADCs
| ADC (Payload) | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Trastuzumab Deruxtecan (Deruxtecan) | HER2-Low Metastatic Breast Cancer | 52.2% | 9.9 months | Not Reported in this dataset |
| Sacituzumab Govitecan (SN-38) | Metastatic Triple-Negative Breast Cancer (mTNBC) | 33.3%[1] | 5.5 months[1] | 13.0 months[1] |
| Enfortumab Vedotin (MMAE) | Metastatic Urothelial Carcinoma | 44%[2] | 5.55 months[3] | 12.88 months[3] |
Table 2: Toxicity and Dosing for Therapeutic Window Assessment
| ADC (Payload) | Recommended Dose (Proxy for MTD) | Key Grade ≥3 Adverse Events | Dose Limiting Toxicities & Management |
| Trastuzumab Deruxtecan (Deruxtecan) | 5.4 mg/kg every 3 weeks[4][5][6] | Interstitial Lung Disease/Pneumonitis, Neutropenia, Anemia | Dose reduction to 4.4 mg/kg, then 3.2 mg/kg for toxicities like ILD and neutropenia.[4] |
| Sacituzumab Govitecan (SN-38) | 10 mg/kg on days 1 and 8 of a 21-day cycle[7][8][9] | Neutropenia, Diarrhea, Febrile Neutropenia | Dose reduction to 7.5 mg/kg, then 5 mg/kg for severe neutropenia or diarrhea.[8] |
| Enfortumab Vedotin (MMAE) | 1.25 mg/kg on days 1, 8, and 15 of a 28-day cycle[10] | Skin reactions, Hyperglycemia, Peripheral Neuropathy, Neutropenia | Dose interruptions and reductions are implemented for severe skin reactions, hyperglycemia, and neuropathy. |
Mechanism of Action: Topoisomerase I Inhibition
ADCs with exatecan-derivative and SN-38 payloads share a common mechanism of action: the inhibition of topoisomerase I, a crucial enzyme for DNA replication and repair.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an ADC's therapeutic window. Below are standardized protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well.
-
Incubation: Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by viable cells.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity and tolerability of an ADC in a living organism.
Workflow:
Detailed Protocol:
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into different treatment groups (e.g., vehicle control, ADC at various doses, and a comparator ADC).
-
ADC Administration: Administer the ADC and control agents according to the planned dosing schedule (e.g., intravenously, once a week).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Observe the animals for any signs of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or if animals show signs of excessive toxicity.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group and assess toxicity based on body weight changes and clinical observations.
Conclusion
The assessment of the therapeutic window is a multifaceted process that requires a thorough evaluation of both efficacy and toxicity. This guide provides a framework for comparing exatecan-based ADCs, such as the conceptual this compound, with other classes of ADCs. The provided data and protocols serve as a valuable resource for researchers in the design and development of next-generation ADCs with optimized therapeutic potential, ultimately aiming to improve outcomes for cancer patients.
References
- 1. ascopubs.org [ascopubs.org]
- 2. FDA Approves Enfortumab Vedotin-ejfv for Previously Treated Advanced Urothelial Cancer - The ASCO Post [ascopost.com]
- 3. Enfortumab vedotin in metastatic urothelial carcinoma: the solution EVentually? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Trastuzumab Deruxtecan Approved for Treatment of HER2-Low Breast Cancer - Oncology Data Advisor [oncdata.com]
- 6. droracle.ai [droracle.ai]
- 7. Sacituzumab Govitecan Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. FDA approves sacituzumab govitecan-hziy for HR-positive breast cancer | FDA [fda.gov]
- 10. Clinical Pharmacology of the Antibody-Drug Conjugate Enfortumab Vedotin in Advanced Urothelial Carcinoma and Other Malignant Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Performance Validation of PB038: A Literature Review
An extensive review of publicly available scientific literature reveals a notable absence of independent studies validating the performance of the drug-linker conjugate PB038. Currently, information regarding this compound appears to be limited to supplier-provided data, without the backing of peer-reviewed research or comparative analyses against other industry alternatives. This guide addresses the current state of knowledge and the clear distinction between this compound and other similarly named therapeutic agents.
This compound: A Drug-Linker for Antibody-Drug Conjugates
This compound is commercially available as a drug-linker conjugate. It comprises a PEG (Polyethylene Glycol) unit and a cleavable linker attached to the cytotoxic agent Exatecan[1]. This composition suggests its intended application in the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies. ADCs are designed to deliver potent cytotoxic agents like Exatecan directly to cancer cells by attaching them to a monoclonal antibody that specifically targets a tumor-associated antigen.
It is important to note that the primary source of information on this compound, a commercial supplier, explicitly states that it has not independently confirmed the accuracy of the methods for its use[1]. This underscores the lack of independent validation, which is a critical component for research and development professionals in assessing the efficacy and reliability of such a compound.
Distinguishing this compound from Other Therapeutics
The search for performance data on this compound yielded information on other therapeutic agents with similar alphanumeric designations. It is crucial to differentiate this compound from these distinct drugs to avoid confusion:
-
PLX038: This is a novel chemotherapy agent being investigated for the treatment of glioblastoma. PLX038 is a formulation where the active molecule, SN-38, is attached to a polyethylene glycol molecule. This design allows it to cross the blood-brain barrier and provide a sustained release of SN-38 to target brain tumors[2][3]. A clinical trial for PLX038 in rare central nervous system tumors is underway[3].
-
CAM2038: This is a buprenorphine-based medication administered as a weekly or monthly subcutaneous injection for the management of chronic low back pain and opioid use disorder[4][5]. Clinical trials have demonstrated its efficacy in reducing pain intensity compared to a placebo[4].
Lack of Comparative Performance Data and Experimental Protocols
The core requirement of providing comparative quantitative data and detailed experimental protocols for this compound cannot be fulfilled at this time due to the absence of relevant studies in the scientific literature. Independent validation is essential to objectively assess the performance of a drug-linker conjugate like this compound. Such studies would typically involve:
-
In vitro cytotoxicity assays: To determine the potency of the ADC constructed with this compound on target cancer cell lines.
-
In vivo efficacy studies: To evaluate the anti-tumor activity of the ADC in animal models.
-
Pharmacokinetic and toxicological studies: To assess the stability, safety, and overall behavior of the ADC in a biological system.
Without these studies, it is not possible to create the requested data tables or detail the experimental methodologies.
Visualizing Workflows: A Conceptual Representation
While no specific experimental workflows for this compound have been published, a conceptual workflow for the generation and evaluation of an Antibody-Drug Conjugate using a generic drug-linker like this compound can be visualized. This diagram illustrates the logical steps a researcher would take in the initial phases of ADC development.
Caption: Conceptual workflow for the development and evaluation of an Antibody-Drug Conjugate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
